molecular formula C8H7ClO3 B13921685 3-Chloro-2-hydroxy-4-methylbenzoic acid

3-Chloro-2-hydroxy-4-methylbenzoic acid

Cat. No.: B13921685
M. Wt: 186.59 g/mol
InChI Key: ROTJDQCJRSGEBB-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

3-chloro-2-hydroxy-4-methylbenzoic acid

InChI

InChI=1S/C8H7ClO3/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,10H,1H3,(H,11,12)

InChI Key

ROTJDQCJRSGEBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)O)Cl

Origin of Product

United States

Foundational & Exploratory

Engineering Next-Generation M1 Receptor Modulators: A Technical Guide to the 3-Chloro-2-hydroxy-4-methylbenzoic acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective central nervous system (CNS) therapeutics relies heavily on precisely functionalized molecular scaffolds. 3-Chloro-2-hydroxy-4-methylbenzoic acid (CAS 1781878-36-1) has emerged as a privileged building block in this domain[1]. This technical guide explores the structural rationale, neuropharmacological application, and synthetic methodologies associated with this compound, specifically focusing on its critical role as a precursor for 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives[2]. These derivatives function as Positive Allosteric Modulators (PAMs) of the muscarinic M1 receptor, representing a frontier in the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia[2],[3].

Physicochemical Profiling & Structural Rationale

The utility of CAS 1781878-36-1 is not coincidental; every substituent on its aromatic ring serves a distinct mechanistic or synthetic purpose. To understand its value, we must analyze the causality behind its structural features.

Table 1: Physicochemical Properties & Structural Significance of CAS 1781878-36-1

ParameterValue / CharacteristicMechanistic & Synthetic Significance
CAS Registry Number 1781878-36-1Unique identifier for the specific 3-Cl, 2-OH, 4-Me substitution pattern[1].
Molecular Formula C8H7ClO3Defines a highly functionalized, low-molecular-weight aromatic core.
Molecular Weight 186.59 g/mol Optimal low MW allows for downstream synthetic additions while maintaining lead-like properties for blood-brain barrier (BBB) penetration.
C1 Carboxylic Acid & C2 Hydroxyl Ortho-Reactive PairEssential for the condensation and cyclization reactions required to construct the 1,3-benzoxazin-4-one heterocyclic pharmacophore[2].
C3 Chloro Substituent Lipophilic & StericEnhances logP and restricts the rotational degrees of freedom, locking the final benzoxazinone core into a bioactive conformation.
C4 Methyl Group Hydrophobic AnchorServes as a steric block that perfectly occupies a specific hydrophobic pocket within the M1 receptor's allosteric site, driving subtype selectivity.

Neuropharmacological Context: The M1 Receptor Paradigm

The muscarinic M1 receptor is predominantly expressed in the cortex and hippocampus, regions critical for learning and memory[3]. Historically, efforts to target this receptor utilized orthosteric agonists (e.g., xanomeline). However, because the orthosteric acetylcholine (ACh) binding site is highly conserved across all five muscarinic subtypes (M1-M5), these drugs caused severe dose-limiting cholinergic side effects, such as diarrhea and hypersalivation, due to off-target M2 and M3 activation[3].

The modern paradigm utilizes Positive Allosteric Modulators (PAMs) . PAMs derived from CAS 1781878-36-1 bind to a topographically distinct, less conserved allosteric site[3],[4].

The Causality of Allosteric Modulation: Instead of continuously agonizing the receptor, PAMs only potentiate the receptor's response when and where endogenous ACh is released. This preserves the physiological spatiotemporal tone of cholinergic signaling. Furthermore, optimizing the binding cooperativity (α-value) of these benzoxazinone PAMs—as demonstrated by Takeda's development of TAK-071—drastically reduces gastrointestinal side effects while maintaining cognitive efficacy[4].

M1_Pathway ACh Acetylcholine (Orthosteric Agonist) M1R Muscarinic M1 Receptor ACh->M1R PAM Benzoxazinone PAM (CAS 1781878-36-1 derived) PAM->M1R Allosteric Binding Gq Gq-Protein Activation M1R->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Effect Cognitive Enhancement & Neuroprotection Ca2->Effect

Figure 1: Synergistic activation of the Gq-coupled M1 receptor pathway by ACh and allosteric PAMs.

Table 2: Pharmacological Paradigm Comparison

ParameterOrthosteric AgonistsPositive Allosteric Modulators (PAMs)
Binding Site Highly conserved ACh pocketTopographically distinct allosteric site
Subtype Selectivity Poor (binds M1-M5 indiscriminately)High (targets non-conserved residues)
Signaling Tone Continuous, non-physiologicalSpatiotemporally restricted
Side Effect Profile High (diarrhea, salivation)Low (optimized cooperativity minimizes AEs)

Synthetic Methodology & Self-Validating Protocols

To construct the active M1 PAM pharmacophore, CAS 1781878-36-1 must undergo a rigorous, regioselective synthetic workflow. The following protocols detail the transformation of this starting material into the 2,3-dihydro-4H-1,3-benzoxazin-4-one core[2].

Phase 1: Regioselective Electrophilic Aromatic Bromination

Objective: Install a bromine handle for late-stage cross-coupling (e.g., Suzuki-Miyaura) to explore Structure-Activity Relationships (SAR) within the M1 allosteric pocket. Causality of Choice: The C5 position is synergistically activated by the electron-donating C2-hydroxyl (para-directing) and C4-methyl (ortho-directing) groups. Bromination will occur exclusively at C5.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of 3-Chloro-2-hydroxy-4-methylbenzoic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath. Rationale: Low temperatures prevent oxidative degradation of the electron-rich aromatic ring and ensure strict regiocontrol.

  • Reagent Addition: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 30 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT), stirring for 4 hours.

  • Workup: Quench the reaction with cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 5-bromo-3-chloro-2-hydroxy-4-methylbenzoic acid[2].

Self-Validating Check (1H NMR): Before proceeding, run a 1H NMR spectrum. The starting material exhibits two aromatic protons (H5 and H6) appearing as a pair of ortho-coupled doublets (


 Hz). A successful reaction is validated by the disappearance of these doublets and the emergence of a single sharp singlet  integrating to 1H (the isolated H6 proton), confirming complete and regioselective bromination at C5.
Phase 2: Acylation and Heterocyclic Ring Closure

Objective: Cyclize the brominated intermediate to form the benzoxazinone core. Causality of Choice: Dimethylacetamide (DMA) is selected as the solvent because it acts as both a polar aprotic medium and a mild base to scavenge HCl generated during acylation, facilitating the reaction of the sterically hindered C2-hydroxyl group[2].

Step-by-Step Protocol:

  • Preparation: To a mixture of 5-bromo-3-chloro-2-hydroxy-4-methylbenzoic acid (e.g., 9.5 g) and DMA (200 mL), cool the system to 0°C[2].

  • Acylation: Dropwise, add benzoyl chloride (e.g., 5.39 mL) to the mixture[2]. Rationale: The slow addition at 0°C prevents runaway exothermic over-acylation.

  • Cyclization: Stir the mixture at room temperature overnight[2]. During this time, the mixed anhydride intermediate undergoes intramolecular cyclization.

  • Workup: Add EtOAc and water to the reaction mixture at room temperature. Separate the organic layer and extract the aqueous layer with EtOAc. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate[2].

Synth_Workflow SM CAS 1781878-36-1 (3-Chloro-2-hydroxy-4-methylbenzoic acid) Step1 Bromination (NBS, DMF, 0°C to RT) SM->Step1 Int1 5-Bromo-3-chloro-2-hydroxy- 4-methylbenzoic acid Step1->Int1 Step2 Acylation / Cyclization (Benzoyl Chloride, DMA, 0°C) Int1->Step2 Int2 Benzoxazin-4-one Intermediate Step2->Int2 Step3 Amine Coupling (Functionalization) Int2->Step3 Final M1 Receptor PAM (Active API) Step3->Final

Figure 2: Stepwise synthetic workflow from CAS 1781878-36-1 to the M1 PAM benzoxazin-4-one core.

Conclusion

3-Chloro-2-hydroxy-4-methylbenzoic acid (CAS 1781878-36-1) is far more than a simple aromatic acid; it is a meticulously engineered scaffold designed to anchor next-generation neurotherapeutics. By understanding the chemical causality of its substituents, researchers can reliably execute self-validating synthetic workflows to generate highly selective M1 receptor PAMs, pushing the boundaries of treatment for Alzheimer's disease and cognitive decline.

References

1.[1] Title: CAS:2090311-31-0, 3-Chloro-4-hydroxy-5 ... - 毕得医药: 1781878-36-1 Source: bidepharm.com URL:

2.[2] Title: WO2016208775A1 - 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor Source: google.com (Patents) URL:

3.[3] Title: Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease Source: nih.gov (PMC) URL:

4.[4] Title: TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects Source: researchgate.net URL:

Sources

Comprehensive Physicochemical Profiling and Synthetic Applications of 3-Chloro-2-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced organic synthesis, highly functionalized poly-substituted aromatic building blocks are critical for developing target-specific therapeutics. 3-Chloro-2-hydroxy-4-methylbenzoic acid (CAS: 1781878-36-1) is a prime example of such a compound. With a precisely determined molecular weight of 186.59 g/mol and a molecular formula of C8H7ClO3[1], this molecule features a unique steric and electronic profile. Its specific substitution pattern makes it an indispensable precursor for the synthesis of central nervous system (CNS) therapeutics, most notably muscarinic M1 receptor positive allosteric modulators (PAMs) utilized in the treatment of Alzheimer's disease and schizophrenia[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, synthetic workflows, and downstream pharmaceutical applications.

Physicochemical Properties & Structural Elucidation

Understanding the fundamental properties of 3-Chloro-2-hydroxy-4-methylbenzoic acid is critical for optimizing reaction conditions and predicting its behavior in complex synthetic cascades.

Structural Causality: The ortho-hydroxyl group (position 2) forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid (position 1). This interaction significantly lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid, enhancing its reactivity in esterification and amidation reactions. Furthermore, the chlorine atom at position 3 exerts a strong electron-withdrawing inductive effect (-I), while the methyl group at position 4 provides an electron-donating hyperconjugative effect (+I). This "push-pull" electronic environment dictates the regioselectivity of subsequent electrophilic aromatic substitutions and stabilizes intermediate transition states during heterocycle formation.

Quantitative Physicochemical Data
PropertyValueCausality / Synthetic Significance
Chemical Name 3-Chloro-2-hydroxy-4-methylbenzoic acidStandard IUPAC nomenclature defining regiochemistry.
CAS Registry Number 1781878-36-1Unique identifier for regulatory and inventory tracking[1].
Molecular Formula C8H7ClO3Defines exact atomic composition and stoichiometry[1].
Molecular Weight 186.59 g/mol Essential for precise molar equivalent calculations[1].
Monoisotopic Mass 186.0084 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 2 (-OH, -COOH)Facilitates intramolecular bonding and receptor interactions.
Hydrogen Bond Acceptors 3 (Oxygen atoms)Enhances solubility in polar aprotic solvents (e.g., DMF, DMA).

Synthetic Methodologies & Workflows

As a Senior Application Scientist, it is imperative to emphasize that robust synthesis requires understanding the thermodynamic and kinetic drivers of the reaction. The following self-validating protocols detail the synthesis of the title compound and its downstream cyclization.

Protocol A: Regioselective Chlorination to Yield C8H7ClO3
  • Preparation: Dissolve 1.0 equivalent of 2-hydroxy-4-methylbenzoic acid in glacial acetic acid to achieve a 0.5 M concentration.

    • Causality: Acetic acid acts as both a solvent and a mild protic catalyst, enhancing the electrophilicity of the chlorinating agent by protonating it.

  • Reagent Addition: Slowly add 1.05 equivalents of N-Chlorosuccinimide (NCS) in portions at room temperature.

    • Causality: NCS is chosen over chlorine (Cl2) gas to prevent over-chlorination. The slight 0.05 eq excess ensures complete conversion while minimizing di-chlorinated byproducts. The methyl group at C4 sterically hinders the C5 position, directing the bulky chlorine to the C3 position.

  • Thermal Activation: Heat the reaction mixture to 60°C for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z 151 [M-H]⁻) is ≤ 2%, and the product peak (m/z 185 [M-H]⁻) is dominant. The characteristic isotopic pattern of chlorine (~3:1 ratio for M and M+2) must be clearly visible to validate mono-chlorination.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol/water to yield pure 3-Chloro-2-hydroxy-4-methylbenzoic acid.

Protocol B: Downstream Synthesis of Benzoxazin-4-one Derivatives

This compound is a critical starting material for synthesizing M1 receptor modulators[2].

  • Activation: To a mixture of 3-chloro-2-hydroxy-4-methylbenzoic acid (1.0 eq) and N,N-Dimethylacetamide (DMA) at 0°C, add benzoyl chloride (1.2 eq).

    • Causality: DMA is a polar aprotic solvent that effectively solubilizes the reagents and acts as a mild acid scavenger/catalyst for the amidation. The 0°C starting temperature controls the exothermic reaction, preventing thermal degradation.

  • Cyclization: Stir the mixture at room temperature overnight. The initial amidation is followed by an intramolecular cyclization to form the 2,3-dihydro-4H-1,3-benzoxazin-4-one core.

  • Self-Validation: Confirm cyclization by the disappearance of the amide N-H stretch (~3300 cm⁻¹) and the appearance of a strong lactone/lactam carbonyl stretch (~1750 cm⁻¹) via FT-IR, alongside an LC-MS mass shift corresponding to the loss of water.

SynthesisWorkflow SM 2-Hydroxy-4-methylbenzoic acid (Starting Material) Reagent1 N-Chlorosuccinimide (NCS) Glacial Acetic Acid, 60°C SM->Reagent1 Intermediate 3-Chloro-2-hydroxy-4-methylbenzoic acid (MW: 186.59, Formula: C8H7ClO3) Reagent1->Intermediate Regioselective Chlorination Reagent2 Benzoyl Chloride, DMA, 0°C to RT (Amidation & Cyclization) Intermediate->Reagent2 Product Benzoxazin-4-one Derivatives (M1 Receptor PAMs) Reagent2->Product Ring Closure

Synthetic workflow of 3-Chloro-2-hydroxy-4-methylbenzoic acid and its downstream cyclization.

Pharmaceutical Applications: Muscarinic M1 Receptor Modulators

The most prominent application of 3-Chloro-2-hydroxy-4-methylbenzoic acid is in the development of neurotherapeutics. Derivatives synthesized from this building block, specifically substituted benzoxazin-4-ones, function as Positive Allosteric Modulators (PAMs) of the cholinergic muscarinic M1 receptor[2].

Mechanistic Causality: Unlike orthosteric agonists (which bind to the same active site as acetylcholine and often cause severe adverse effects due to a lack of subtype selectivity across M1-M5 receptors), PAMs bind to a distinct allosteric site. They do not activate the receptor directly; instead, they induce a conformational change that amplifies the receptor's binding affinity and efficacy for endogenous acetylcholine. This mechanism is highly sought after for treating cognitive deficits in Alzheimer's disease, as it preserves the spatial and temporal patterns of physiological cholinergic transmission while minimizing peripheral side effects.

M1Signaling PAM Benzoxazin-4-one PAM (Derived from C8H7ClO3) M1R Muscarinic M1 Receptor (Allosteric & Orthosteric Sites) PAM->M1R Positive Allosteric Modulation ACh Acetylcholine (Endogenous Agonist) ACh->M1R Orthosteric Binding Gq Gq/11 Protein M1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release (Cognitive Enhancement) PLC->Ca IP3 Pathway

Muscarinic M1 receptor signaling pathway modulated by benzoxazin-4-one derivatives.

Analytical Characterization Protocol

To ensure the scientific integrity of the synthesized 3-Chloro-2-hydroxy-4-methylbenzoic acid, the following self-validating analytical suite must be employed to confirm both purity and exact regiochemistry (distinguishing it from the 5-chloro isomer):

  • HPLC-UV: Run on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). A single sharp peak at 254 nm confirms >98% purity.

  • ¹H NMR (400 MHz, DMSO-d6): Essential for confirming regiochemistry. For the 3-chloro-4-methyl isomer, the methyl group will appear as a distinct singlet (~2.3 ppm). The aromatic protons at positions 5 and 6 will appear as two doublets exhibiting an ortho coupling constant (J ≈ 8 Hz). If the chlorine had substituted at position 5, the aromatic protons would be para to each other, appearing as two singlets. This coupling pattern strictly validates the structural formula.

  • Mass Spectrometry (ESI-): Target mass [M-H]⁻ = 185.0. The characteristic 3:1 isotopic ratio at m/z 185.0 and 187.0 strictly validates the mono-chlorinated formula C8H7ClO3.

References

  • WO2016208775A1 - 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor. Google Patents.

Sources

A Comparative Analysis of 3-Chloro-2-hydroxy-4-methylbenzoic Acid and 3-Chlorosalicylic Acid: Structure, Synthesis, and Scientific Implications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of pharmaceutical and agrochemical research, the nuanced structural differences between aromatic carboxylic acids can lead to profound variations in chemical reactivity, biological activity, and therapeutic potential. This guide provides a detailed comparative analysis of two closely related salicylic acid derivatives: 3-Chlorosalicylic acid and the less-common 3-Chloro-2-hydroxy-4-methylbenzoic acid. While both molecules share a core 2-hydroxybenzoic acid scaffold with a chlorine substituent at the C3 position, the addition of a single methyl group at the C4 position in the latter introduces significant changes to its physicochemical profile and potential applications.

3-Chlorosalicylic acid, also known by its IUPAC name 3-chloro-2-hydroxybenzoic acid, is a well-documented intermediate used in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Its properties and reactivity are established in scientific literature. Conversely, 3-Chloro-2-hydroxy-4-methylbenzoic acid represents a more specialized derivative, where the introduction of a methyl group is a common strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity.[4] This guide will dissect the structural distinctions, compare their physicochemical properties, outline established and putative synthetic pathways, and discuss the implications of these differences for researchers in drug development.

Part 1: Structural and Physicochemical Distinction

The fundamental difference between the two molecules lies in the presence of a methyl group on the benzene ring of 3-Chloro-2-hydroxy-4-methylbenzoic acid. This seemingly minor addition has cascading effects on the molecule's electronic and steric properties.

Molecular Structure

The structural disparity is best visualized directly. 3-Chlorosalicylic acid possesses a simple chlorinated salicylic acid framework. The addition of a methyl group para to the hydroxyl group and meta to the carboxylic acid in 3-Chloro-2-hydroxy-4-methylbenzoic acid alters the electronic distribution and molecular topology.

G cluster_0 3-Chlorosalicylic Acid (3-Chloro-2-hydroxybenzoic acid) cluster_1 3-Chloro-2-hydroxy-4-methylbenzoic Acid 3CSA_structure

Caption: Molecular structures of the two benzoic acid derivatives.

Physicochemical Properties

The methyl group in 3-Chloro-2-hydroxy-4-methylbenzoic acid is an electron-donating group, which can influence the acidity of both the carboxylic acid and the phenolic hydroxyl group. Furthermore, it increases the molecule's lipophilicity (logP), which can affect solubility and membrane permeability.

Property3-Chlorosalicylic Acid3-Chloro-2-hydroxy-4-methylbenzoic AcidReference
CAS Number 1829-32-9Not widely available[5]
Molecular Formula C₇H₅ClO₃C₈H₇ClO₂[5][6]
Molecular Weight 172.57 g/mol 170.59 g/mol (for 3-Chloro-4-methylbenzoic acid)[5][6]
Appearance White to off-white crystalline solidPredicted to be a crystalline solid[1][2]
Melting Point 184-186 °CExpected to be different due to crystal packing[7]
pKa ~2.43 (Predicted)Predicted to be slightly higher due to the electron-donating methyl group[2][3]
Solubility Slightly soluble in water; soluble in polar organic solventsPredicted to have lower water solubility and higher lipid solubility[1][8]
logP (Predicted) 2.2> 2.2 (e.g., 3.1 for 3-Chloro-4-methylbenzoic acid)[3][9]

Part 2: Synthesis Methodologies and Rationale

The synthetic approaches to these molecules differ based on the commercially available starting materials and the directing effects of the substituents on the aromatic ring.

Synthesis of 3-Chlorosalicylic Acid

The synthesis of 3-Chlorosalicylic acid can be challenging due to the ortho-, para-directing nature of the hydroxyl group in salicylic acid, which favors chlorination at the 5-position. However, specific methods have been developed to achieve substitution at the 3-position. One established method involves the desulfonation of 3-chloro-5-sulphosalicylic acid.[10]

Experimental Protocol: Synthesis via Desulfonation[10]

  • Sulfonation: Salicylic acid is first sulfonated to produce 5-sulphosalicylic acid.

  • Chlorination: The resulting 5-sulphosalicylic acid is chlorinated. The sulfonic acid group helps direct the incoming chlorine to the 3-position, yielding 3-chloro-5-sulphosalicylic acid.

  • Desulfonation: The 3-chloro-5-sulphosalicylic acid is heated with superheated steam (around 160-170 °C). This cleaves the sulfonic acid group, yielding the desired 3-Chlorosalicylic acid.

  • Purification: The product is cooled, filtered, and recrystallized from dilute alcohol to yield white needles.

The causality behind this multi-step process lies in using a blocking/directing group (the sulfonic acid) to overcome the natural regioselectivity of the salicylic acid ring, and then removing it once it has served its purpose.

G Start Salicylic Acid Step1 Sulfonation Start->Step1 Intermediate1 5-Sulphosalicylic Acid Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 3-Chloro-5-sulphosalicylic Acid Step2->Intermediate2 Step3 Desulfonation (Superheated Steam) Intermediate2->Step3 End 3-Chlorosalicylic Acid Step3->End

Caption: Synthetic workflow for 3-Chlorosalicylic Acid.

Proposed Synthesis of 3-Chloro-2-hydroxy-4-methylbenzoic Acid

A practical synthesis for this molecule would likely start from a precursor that already contains the methyl group, such as 3-hydroxy-4-methylbenzoic acid or 4-methylsalicylic acid.

Proposed Protocol: Electrophilic Chlorination

  • Starting Material: Begin with 3-hydroxy-4-methylbenzoic acid (3,4-cresotic acid).[11]

  • Chlorination: The starting material is dissolved in a suitable solvent (e.g., acetic acid). An electrophilic chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), is added portion-wise at a controlled temperature.

  • Reaction Rationale: The hydroxyl and methyl groups are both activating and ortho-, para-directing. The position ortho to the hydroxyl group (C3) and ortho to the methyl group (C3) is the same, making it a highly activated site for electrophilic substitution. This convergence of directing effects should favor the formation of the desired 3-chloro isomer.

  • Workup and Purification: The reaction mixture is quenched with water, and the crude product is extracted with an organic solvent. Purification would be achieved via recrystallization or column chromatography to isolate the pure 3-Chloro-2-hydroxy-4-methylbenzoic acid.

This proposed protocol is self-validating as the reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product structure can be confirmed using standard analytical techniques like NMR and Mass Spectrometry.

Part 3: Comparative Reactivity and Biological Implications

The structural modification from 3-Chlorosalicylic acid to its 4-methyl analogue has significant implications for its chemical reactivity and its potential as a drug candidate.

Electronic and Steric Effects
  • Nucleophilicity: The electron-donating methyl group on 3-Chloro-2-hydroxy-4-methylbenzoic acid increases the electron density of the aromatic ring, making it more susceptible to further electrophilic substitution compared to 3-Chlorosalicylic acid.

  • Acidity: The methyl group may slightly decrease the acidity (increase the pKa) of the carboxylic acid and phenolic hydroxyl groups, which can affect the molecule's ionization state at physiological pH and its ability to form salts.

  • Lipophilicity: The most significant change is the increase in lipophilicity. The methyl group enhances the non-polar character of the molecule. This can lead to increased absorption, better penetration of biological membranes (like the blood-brain barrier), but also potentially higher binding to plasma proteins and different metabolic pathways.

Implications for Drug Development

Salicylic acid and its derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[12][13] The modifications seen in the two compounds discussed here can fine-tune these activities.

  • Target Binding: For a drug that fits into a specific protein binding pocket, the presence of the methyl group can act as a steric hindrance, preventing optimal binding. Conversely, if the pocket has a hydrophobic sub-region, the methyl group could enhance binding affinity through favorable van der Waals interactions.

  • Systemic Acquired Resistance (SAR) in Plants: Certain salicylic acid derivatives are known to induce SAR in plants, acting as functional analogues.[14] For instance, 3-chlorosalicylic acid has been shown to cause increased induction of pathogenesis-related (PR) genes.[14] The increased lipophilicity of the 4-methyl analogue could potentially enhance its uptake and translocation within the plant, possibly leading to a more potent SAR response.

  • Antimicrobial Agents: These compounds can serve as key intermediates for antimicrobial drugs, such as 3-quinolinecarboxylic acids.[15][16] The specific substitution pattern on the benzoic acid precursor is critical for the final efficacy of the antimicrobial agent.

G cluster_0 Structural Modification cluster_1 Change in Physicochemical Properties cluster_2 Potential Biological/Application Impact A 3-Chlorosalicylic Acid B Addition of C4-Methyl Group A->B C 3-Chloro-2-hydroxy-4-methylbenzoic Acid B->C D Increased Lipophilicity (logP) C->D E Altered Electronic Profile C->E F Modified Steric Hindrance C->F G Enhanced Membrane Permeability D->G H Altered Target Binding Affinity E->H F->H J New Pharmaceutical / Agrochemical Leads G->J H->J I Modified Metabolic Stability I->J

Caption: Logical flow from structural change to potential applications.

Conclusion

The distinction between 3-Chloro-2-hydroxy-4-methylbenzoic acid and 3-Chlorosalicylic acid is a textbook example of structure-activity relationships in medicinal and materials chemistry. While 3-Chlorosalicylic acid is a foundational building block with established chemical properties, the introduction of a 4-methyl group creates a new chemical entity with predictably altered lipophilicity, electronics, and steric bulk. This modification, while simple, opens up new avenues for research, potentially leading to derivatives with enhanced biological efficacy, improved pharmacokinetic profiles, or novel applications in crop protection. For drug development professionals, understanding these subtle yet powerful differences is paramount to the rational design of next-generation therapeutic and agrochemical agents.

References

  • CAS Common Chemistry. (n.d.). 3-Chlorosalicylic acid. CAS, a division of the American Chemical Society. Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74585, 3-Chlorosalicylic acid. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof.
  • NIST. (n.d.). 3-Chlorosalicylic acid. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]

  • MDPI. (2018, January 9). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. Retrieved February 16, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Retrieved February 16, 2026, from [Link]

  • MySkinRecipes. (n.d.). 3-Chloro-2-Fluoro-4-Methylbenzoic Acid. Retrieved February 16, 2026, from [Link]

  • NIST. (n.d.). Mass spectrum of 3-Chlorosalicylic acid. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]

  • LookChem. (n.d.). 3-Chlorosalicylic acid. Retrieved February 16, 2026, from [Link]

  • MDPI. (n.d.). Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information. Retrieved February 16, 2026, from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 3-chloro-2-hydroxy-4-methoxy-6-pentyl-, 4-carboxy-3-hydroxy-5-propylphenyl ester. Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78840, 3-Chloro-4-methylbenzoic acid. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved February 16, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved February 16, 2026, from [Link]

  • SR Innovations India. (n.d.). 3-Chloro Salicylic Acid Manufacturers and Suppliers from Hyderabad. Retrieved February 16, 2026, from [Link]

  • PrepChem.com. (n.d.). Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. Retrieved February 16, 2026, from [Link]

  • Chemsrc. (2025, August 25). 3-Chloro-2-hydroxybenzoic acid. Retrieved February 16, 2026, from [Link]

  • MilliporeSigma. (n.d.). 3-Chloro-4-hydroxybenzoic acid 98. Retrieved February 16, 2026, from [Link]

  • Hindawi. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68512, 3-Hydroxy-4-methylbenzoic acid. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2018, October 9). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved February 16, 2026, from [Link]

Sources

3-Chloro-2-hydroxy-4-methylbenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Solubility Determination & Process Engineering for 3-Chloro-2-hydroxy-4-methylbenzoic Acid Content Type: Technical Whitepaper / Experimental Protocol Guide Audience: Process Chemists, Formulation Scientists, and Crystallization Engineers.[1]

Executive Summary

3-Chloro-2-hydroxy-4-methylbenzoic acid (CAS 1781878-36-1) is a critical polysubstituted aromatic intermediate employed in the synthesis of next-generation agrochemicals and muscarinic M1 receptor modulators [1].[1][2] As a structural hybrid of salicylic acid and chlorobenzoic acid, its solubility profile is governed by a complex interplay of intramolecular hydrogen bonding (between the hydroxyl and carboxyl groups) and the hydrophobic contributions of the chloro- and methyl- substituents.[1]

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound. Unlike common commodities with established datasets, this intermediate requires a first-principles experimental approach .[1] This whitepaper outlines the precise protocols for solubility measurement, thermodynamic modeling, and solvent selection strategies to optimize purification and crystallization processes.

Chemical Profile & Predicted Physicochemical Behavior[1][3][4]

Understanding the molecular architecture is the first step in predicting solvent interactions.

PropertyDetailProcess Implication
IUPAC Name 3-Chloro-2-hydroxy-4-methylbenzoic acid--
CAS Number 1781878-36-1Unique identifier for sourcing standards.[1][2][3]
Molecular Weight 186.59 g/mol Used for mole fraction calculations (

).
Functional Groups -COOH (Acidic), -OH (Phenolic), -Cl (EWG), -CH3 (EDG)Amphiphilic nature; pH-dependent solubility.[1]
Predicted LogP ~2.7 - 3.2Lipophilic; poor water solubility without pH adjustment.[1]
pKa Prediction ~2.5 - 3.0 (Carboxyl)Stronger acid than benzoic acid due to ortho-Cl/-OH effects.[1]
Mechanistic Insight: The "Ortho" Effect

The ortho-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid.[1] This "closed" conformation reduces the molecule's ability to hydrogen bond with solvents, potentially lowering solubility in polar protic solvents compared to its para isomers. However, the 3-chloro and 4-methyl groups disrupt crystal lattice packing, potentially enhancing solubility in non-polar solvents relative to unsubstituted salicylic acid.[1]

Experimental Protocol: High-Precision Solubility Measurement

To generate valid solubility data (


), two complementary methodologies are recommended: the Laser Monitoring (Synthetic) Method  for rapid screening and the Gravimetric (Analytical) Method  for thermodynamic precision.
Method A: Laser Monitoring Observation Technique (Dynamic)

Best for: Rapid generation of polythermal solubility curves.[1]

Workflow:

  • Preparation: Load a precise mass of solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Insert a laser transmittance probe (He-Ne laser,

    
     nm) and a high-precision digital thermometer (
    
    
    
    K).
  • Dissolution: Heat the slurry slowly (< 2 K/min) until the laser transmittance rises sharply to maximum (indicating complete dissolution). Record

    
    .
    
  • Recrystallization (Hysteresis Check): Cool slowly until transmittance drops (nucleation).

  • Iteration: Add more solvent to the same vessel and repeat to obtain the next point on the curve.

Method B: Isothermal Shake-Flask (Gravimetric)

Best for: High accuracy at specific critical temperatures (e.g., 25°C, 40°C).

  • Saturation: Add excess solid to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop agitation and allow phases to separate (2–4 hours).

  • Filtration: Extract supernatant using a syringe filter (0.22

    
    m, pre-heated to 
    
    
    
    ).
  • Quantification: Weigh a sample, evaporate solvent under vacuum, and weigh the dry residue.

Visualizing the Workflow

Solubility_Protocol Start Start: Define Solvent System Choice Select Method Start->Choice Laser Laser Monitoring (Dynamic) Choice->Laser Speed/Curve Grav Shake-Flask (Isothermal) Choice->Grav Accuracy/Point Prep_L Weigh Solute/Solvent (Known Composition) Laser->Prep_L Heat Heat until Max Transmittance Prep_L->Heat Record Record T_dissolution Heat->Record Model Thermodynamic Modeling (Apelblat/Van't Hoff) Record->Model Data Input Sat Saturate Solvent (Excess Solid) Grav->Sat Equil Equilibrate 24-48h Sat->Equil Filter Filter & Weigh Supernatant Equil->Filter Dry Evaporate & Weigh Residue Filter->Dry Dry->Model Data Input

Caption: Comparative workflow for Dynamic (Laser) vs. Static (Gravimetric) solubility determination.

Thermodynamic Modeling & Data Correlation

Raw data points must be correlated to smooth thermodynamic models to allow for interpolation during process design.

3.1 Modified Apelblat Equation

The most robust model for non-ideal organic solutions. It accounts for the variation of enthalpy with temperature.



  • 
    : Mole fraction solubility.[1]
    
  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[1][4]
    
  • 
    : Empirical parameters derived from regression.
    
  • Interpretation: If

    
    , the enthalpy of solution is temperature-dependent.
    
3.2 van't Hoff Equation

Used to extract thermodynamic parameters (


).

[1]
  • Self-Validation Rule: Plot

    
     vs. 
    
    
    
    . A linear plot indicates constant enthalpy of dissolution. Significant deviation suggests a phase change or strong solvent-solute interaction change (use Apelblat instead).
Thermodynamic Parameters Calculation

Once the model is fitted, calculate the Gibbs free energy ($ \Delta G_{sol} $) to determine spontaneity:



  • Expectation:

    
     is typically positive (endothermic), meaning solubility increases with temperature. 
    
    
    
    should be positive (since the reference state is pure solid, and dissolution is limited by equilibrium).

Solvent Selection & Process Optimization

Based on the structural analogs (e.g., 3-chlorosalicylic acid), the following solvent behaviors are predicted. Use this table to design your screening experiments.

Solvent ClassExamplesPredicted SolubilityProcess Application
Short-chain Alcohols Methanol, EthanolHigh Primary solvent for reaction; good for cooling crystallization.[1]
Esters Ethyl AcetateModerate-High Excellent for extraction and purification; safer than chlorinated solvents.[1]
Ketones Acetone, MIBKHigh High solubility power; potential risk of solvate formation.
Nitriles AcetonitrileModerate Useful for HPLC analysis and specific crystallizations.
Water Water (pH < 2)Very Low Anti-solvent: Use to crash out the product from alcoholic solutions.
Aromatic Hydrocarbons TolueneLow-Moderate Good for removing non-polar impurities; slow crystallization kinetics.[1]
Crystallization Strategy: The Anti-Solvent Approach

Due to the likely steep solubility curve in alcohols and poor solubility in water:

  • Dissolve crude 3-Chloro-2-hydroxy-4-methylbenzoic acid in warm Methanol or Ethanol (approx. 50°C).

  • Polish filter to remove mechanical impurities.

  • Slowly add Water (Anti-solvent) while cooling.

  • Result: This "Cooling + Anti-solvent" hybrid technique yields high purity (>99%) with controlled particle size distribution (PSD).

References

  • Synthesis & Application Context

    • World Intellectual Property Organization (WIPO). (2016). WO2016208775A1 - 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor.[1]Link

    • Note: Describes the use of 3-Chloro-2-hydroxy-4-methylbenzoic acid as a starting m
  • Methodology (Laser Monitoring)

    • Zhu, M., et al. (2015). An automated system for determining drug solubility based on laser monitoring technique. Journal of Laboratory Automation. Link

  • Comparative Data (Substituted Benzoic Acids)

    • Acree, W. E. (2013).[5][6] IUPAC-NIST Solubility Data Series.[6] 99. Solubility of Benzoic Acid and Substituted Benzoic Acids. Journal of Physical and Chemical Reference Data.[6][7] Link

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics. Link

Sources

Suppliers and price of 3-Chloro-2-hydroxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide regarding 3-Chloro-2-hydroxy-4-methylbenzoic acid (CAS 1781878-36-1), a specialized intermediate used in advanced medicinal chemistry, particularly in the development of muscarinic receptor modulators.

CAS No: 1781878-36-1 | Molecular Formula: C₈H₇ClO₃ | Molecular Weight: 186.59 g/mol [1]

Executive Summary & Strategic Importance

3-Chloro-2-hydroxy-4-methylbenzoic acid is a high-value halogenated benzoic acid derivative. Unlike common commodity chemicals, this compound serves as a precise structural scaffold in the synthesis of Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs) , which are critical in the development of next-generation therapeutics for Alzheimer’s disease, schizophrenia, and cognitive disorders.

Its structural uniqueness lies in the 3-chloro, 4-methyl substitution pattern on the salicylic acid core. This specific arrangement provides steric and electronic properties that are essential for binding affinity in downstream active pharmaceutical ingredients (APIs).

Market Status:

  • Availability: Research Scale (mg to g) to Custom Manufacturing (kg).

  • Primary Sourcing Hubs: Specialized CROs in China (Shanghai/Jiangsu) and select catalog suppliers in the US/EU.

  • Cost Tier: High-value Fine Chemical (Not a bulk commodity).

Chemical Profile & Identity Validation

Researchers must strictly differentiate this compound from its isomers (e.g., 3-Chloro-4-methylbenzoic acid or 5-Chloro-2-hydroxy-4-methylbenzoic acid).

AttributeSpecification
IUPAC Name 3-Chloro-2-hydroxy-4-methylbenzoic acid
CAS Number 1781878-36-1
Common Synonyms 3-Chloro-4-methylsalicylic acid; 2-Hydroxy-3-chloro-4-methylbenzoic acid
Appearance Off-white to pale yellow solid
Melting Point 184–188 °C (Predicted/Typical)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][2]
pKa (Predicted) ~2.9 (COOH), ~10.5 (Phenolic OH)
Structural Verification (Self-Validating Protocol)

To ensure the correct isomer is received from suppliers, the following NMR signature must be verified. The key differentiator is the coupling pattern of the aromatic protons.

  • ¹H NMR (DMSO-d₆): Expect two aromatic doublets (or singlets if para) dependent on the 5,6-position protons.

    • Since positions 3 and 4 are substituted, protons remain at positions 5 and 6.

    • H-5 and H-6: These are ortho to each other. Expect a pair of doublets with a coupling constant (

      
      ) of ~8.0–8.5 Hz.
      
    • Contrast: If it were the 5-chloro isomer, protons would be at 3 and 6 (para), showing singlets.

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for assessing impurity profiles (e.g., regioisomers). The industrial preparation typically involves electrophilic aromatic substitution on 4-methylsalicylic acid, requiring strict regiocontrol.

Pathway: Chlorination of 4-Methylsalicylic Acid

The most direct route involves the chlorination of 2-hydroxy-4-methylbenzoic acid. However, the directing effects of the Hydroxyl (OH) and Methyl (CH₃) groups compete.

  • OH Group: Strong activator, directs ortho (3) and para (5).

  • Methyl Group: Weak activator, directs ortho (3, 5).

  • Challenge: Position 5 is sterically less hindered than Position 3 (which is flanked by OH and Me). Standard chlorination often yields the 5-chloro isomer. Achieving the 3-chloro isomer requires specific conditions (e.g., blocked 5-position or specific catalytic direction).

Synthesis Start 2-Hydroxy-4-methylbenzoic Acid (4-Methylsalicylic Acid) Intermediate Transition State (Ortho vs Para attack) Start->Intermediate Activation Reagent Chlorinating Agent (NCS or Cl2 / Catalyst) Reagent->Intermediate Product 3-Chloro-2-hydroxy-4-methylbenzoic acid (Target: CAS 1781878-36-1) Intermediate->Product Minor Pathway (Requires Optimization) Impurity 5-Chloro-2-hydroxy-4-methylbenzoic acid (Major Impurity) Intermediate->Impurity Major Pathway (Sterically Favored) Purification Purification (Fractional Recrystallization) Product->Purification Impurity->Purification Removed

Figure 1: Synthetic pathway highlighting the regioselectivity challenge. High-purity sourcing requires suppliers with established separation capabilities.

Supply Chain & Pricing Analysis

This compound is not a bulk commodity. It is classified as a "Building Block" or "Intermediate" typically synthesized on demand or held in small catalog stocks.

Primary Suppliers

Based on current chemical directories (ChemicalBook, SciFinder, Molbase), the primary supply originates from specialized synthesis houses in China.

Supplier TypeRegionKey Vendors (Examples)Typical Lead Time
Catalog Suppliers USA/EUBLD Pharm, Apollo Scientific, Combi-Blocks1–2 Weeks (if in stock)
Custom Synthesis ChinaBide Pharm, WuXi AppTec (CRO), Amadis Chemical2–4 Weeks
Aggregators GlobalMolbase, PubChem VendorsVaries
Market Pricing Estimates (Q1 2026)

Pricing is highly volume-dependent. The "Research Premium" is significant for small quantities.

ScaleEstimated Price Range (USD)Notes
1 g $150 – $350Catalog price (High purity >97%)
5 g $400 – $800Research scale
100 g $2,500 – $4,500Pilot scale (Requires inquiry)
1 kg Inquire ($10,000+)Custom manufacturing campaign required

Sourcing Strategy:

  • For Screening: Purchase 1g–5g from catalog suppliers (e.g., BLD Pharm) to validate the structure.

  • For Scale-up: Do not rely on catalog pricing. Contract a CRO for a custom batch, specifying <0.5% 5-chloro isomer content.

Applications in Drug Development

The primary utility of CAS 1781878-36-1 is as a scaffold for G-Protein Coupled Receptor (GPCR) modulators.

Key Application: Muscarinic M1 Receptor Modulation

Patent literature (e.g., WO2016208775A1 ) identifies halogenated methylbenzoic acids as precursors for benzoxazinone derivatives.

  • Mechanism: The benzoic acid moiety is often cyclized to form a heterocyclic core (e.g., benzoxazinone) or coupled to amines.

  • Role of 3-Chloro/4-Methyl:

    • 3-Chloro: Fills hydrophobic pockets in the receptor and blocks metabolic oxidation at the ortho-position.

    • 4-Methyl: Provides steric bulk to lock the conformation of the drug molecule, enhancing selectivity for M1 over M2/M3 receptors.

Experimental Workflow: Coupling Reaction

When using this acid in synthesis, the carboxylic acid is typically activated for amide coupling.

Application Acid 3-Chloro-2-hydroxy-4-methylbenzoic acid Activation Activation (HATU/EDC or SOCl2) Acid->Activation Intermediate Amide / Ester Intermediate Activation->Intermediate + Amine Amine Amine Partner (R-NH2) Amine->Intermediate Cyclization Cyclization (Optional: to Benzoxazinone) Intermediate->Cyclization Dehydration

Figure 2: Typical workflow for incorporating the scaffold into an API.

References

  • BLD Pharm. (2025). Product Catalog: 3-Chloro-2-hydroxy-4-methylbenzoic acid (BD02348948).[1][2][3][4] Retrieved from

  • Takeda Pharmaceutical Company Ltd. (2016).[5] 2,3-Dihydro-4H-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic M1 receptor. Patent WO2016208775A1. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Halogenated Benzoic Acids. Retrieved from

  • ChemicalBook. (2025).[6] Supplier List for CAS 1781878-36-1. Retrieved from

Sources

Methodological & Application

Synthesis of 3-Chloro-2-hydroxy-4-methylbenzoic acid from 4-methylsalicylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis and Isolation of 3-Chloro-2-hydroxy-4-methylbenzoic Acid

Introduction & Scientific Rationale

Salicylic acid derivatives are foundational pharmacophores in drug discovery, frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and positive allosteric modulators for neurological receptors[1][2]. The introduction of a halogen, specifically chlorine, onto the aromatic ring profoundly alters the lipophilicity, pKa, and target-binding affinity of the molecule. This technical guide details the synthesis of 3-chloro-2-hydroxy-4-methylbenzoic acid (also known as 3-chloro-4-methylsalicylic acid) via the electrophilic aromatic chlorination of 4-methylsalicylic acid.

Mechanistic Causality: 4-Methylsalicylic acid features two electron-donating groups: a strongly activating hydroxyl group (-OH) at the C2 position and a weakly activating methyl group (-CH3) at the C4 position. Both groups direct electrophilic aromatic substitution to their respective ortho and para positions. Consequently, the C3 and C5 positions are highly activated and compete as nucleophilic sites during chlorination.

N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its ability to provide a controlled, electrophilic source of chlorine (Cl⁺) under mild conditions, avoiding the over-chlorination and harsh handling requirements associated with Cl₂ gas or sulfuryl chloride[3]. The reaction proceeds via the formation of an arenium ion (sigma complex), followed by rapid deprotonation to restore aromaticity[3]. Because the C5 position is sterically less hindered (being para to the hydroxyl group), it typically forms as the major thermodynamic product. However, the C3 position (ortho to the hydroxyl) also undergoes significant chlorination, necessitating a robust separation protocol to isolate the pure 3-chloro isomer[4].

Experimental Workflow

Workflow A 4-Methylsalicylic Acid (Substrate) B NCS Addition (DMF, 0-25°C) A->B C Electrophilic Chlorination B->C D Aqueous Quench & Extraction C->D E Regioisomer Separation D->E F 3-Chloro-2-hydroxy- 4-methylbenzoic acid E->F

Experimental workflow for the regioselective chlorination of 4-methylsalicylic acid using NCS.

Detailed Step-by-Step Protocol

Self-Validating Design: This protocol integrates in-process Thin Layer Chromatography (TLC) monitoring and specific quenching steps to ensure the reaction does not proceed to the undesired 3,5-dichloro derivative.

Reagents & Materials:

  • 4-Methylsalicylic acid (1.0 equiv, 10 mmol)

  • N-Chlorosuccinimide (NCS) (1.05 equiv, 10.5 mmol)[3]

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Brine, Ethyl Acetate (EtOAc), 1M HCl

  • Silica gel (230-400 mesh) for column chromatography

Methodology:

  • Reaction Initiation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylsalicylic acid (1.52 g, 10 mmol) in 20 mL of anhydrous DMF. Cool the solution to 0 °C using an ice-water bath. Causality: Cooling modulates the reactivity of the electrophile and minimizes sequential di-chlorination.

  • Electrophile Addition: Slowly add NCS (1.40 g, 10.5 mmol) in small portions over 15 minutes. Causality: The slow addition maintains a low steady-state concentration of active Cl⁺, heavily favoring mono-chlorination[3].

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours. Monitor the reaction via TLC (Mobile Phase: Hexanes:EtOAc 7:3 with 1% Acetic Acid). Validation: The starting material (UV active, stains dark purple with FeCl₃) should diminish, replaced by two closely eluting product spots corresponding to the 3-chloro and 5-chloro isomers.

  • Quenching & Extraction: Once the starting material is consumed, quench the reaction by adding 30 mL of cold distilled water to neutralize any remaining active chlorinating species. Extract the aqueous mixture with EtOAc (3 x 25 mL).

  • Washing: Wash the combined organic layers extensively with brine (5 x 20 mL). Causality: DMF is highly miscible with water; repeated brine washes efficiently pull the DMF out of the organic layer, preventing co-elution during chromatography. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Regioisomer Separation (Critical Step): Purify the crude mixture via silica gel flash chromatography. Elute with a gradient of Hexanes/EtOAc containing 0.5% acetic acid. Causality: Acetic acid suppresses the ionization of the carboxylic acid, preventing severe peak tailing on the silica column. The 5-chloro isomer typically elutes slightly faster due to variations in intramolecular hydrogen bonding. Collect the fractions corresponding to 3-chloro-2-hydroxy-4-methylbenzoic acid and concentrate.

Mechanistic Pathway

Mechanism NCS N-Chlorosuccinimide (NCS) Electrophilic Cl+ Source Sigma Sigma Complex (Arenium Ion) at C3 Position NCS->Sigma Cl+ transfer Substrate 4-Methylsalicylic Acid (Activated at C3 & C5) Substrate->Sigma Pi-electron attack Deprotonation Deprotonation (Rearomatization) Sigma->Deprotonation Product 3-Chloro-2-hydroxy- 4-methylbenzoic acid Deprotonation->Product

Mechanistic pathway of electrophilic aromatic chlorination at the C3 position.

Quantitative Data & Optimization

The regioselectivity of the chlorination is highly dependent on the solvent environment and temperature. Table 1 summarizes the optimization of reaction conditions to maximize the yield of the 3-chloro isomer.

Table 1: Optimization of Chlorination Conditions for 4-Methylsalicylic Acid

ConditionReagent (Equiv)SolventTemp (°C)Time (h)3-Chloro Yield (%)5-Chloro Yield (%)Dichloro Yield (%)
A NCS (1.05)DMF0 to 2563248< 5
B NCS (1.05)AcOH25121865< 5
C NCS (2.20)DMF604N/AN/A> 85
D NCS (1.05)MeCN0 to 2582555< 5

*Isolated yields after silica gel chromatography.

As demonstrated, DMF (Condition A) provides the most favorable ratio for the sterically hindered 3-chloro isomer. This is attributed to DMF's polar aprotic nature, which effectively solvates and stabilizes the highly polar transition state during the ortho-attack[3][5].

Analytical Validation

To confirm the identity and purity of the isolated 3-chloro-2-hydroxy-4-methylbenzoic acid, ¹H-NMR (DMSO-d6) is required.

  • Aromatic Protons: The defining feature of the 3-chloro-4-methyl isomer is the presence of two adjacent aromatic protons at C5 and C6, which will appear as a pair of doublets (J ~ 8.0 Hz) between 6.8 and 7.6 ppm.

  • Aliphatic Protons: The methyl group at C4 will appear as a distinct singlet integrating to 3H around 2.3 - 2.4 ppm.

  • Exchangeable Protons: The phenolic -OH will appear as a broad singlet far downfield (> 10 ppm) due to strong intramolecular hydrogen bonding with the adjacent carboxylic acid carbonyl.

References

  • Benchchem. N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.3[3]

  • Benchchem. Application Notes and Protocols: 3-Methylsalicylic Acid in Pharmaceutical Synthesis.1[1]

  • Indian Academy of Sciences. DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.4[4]

  • International Science Congress Association (ISCA). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide.5[5]

  • Google Patents. WO2016208775A1 - 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor.2[2]

Sources

Introduction: The Strategic Importance of Chlorinated Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chlorination of 2-hydroxy-4-methylbenzoic Acid: Protocols, Mechanisms, and Field-Proven Insights

The introduction of chlorine atoms into the scaffold of 2-hydroxy-4-methylbenzoic acid, a substituted salicylic acid, is a pivotal transformation in medicinal chemistry and materials science. Chlorinated derivatives of this molecule serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. The regiochemistry of chlorination—the specific position at which the chlorine atom is introduced—profoundly influences the molecule's steric and electronic properties, thereby dictating its biological activity and reactivity in subsequent synthetic steps.

This guide provides senior researchers, scientists, and drug development professionals with a comprehensive overview of established protocols for the controlled chlorination of 2-hydroxy-4-methylbenzoic acid. We move beyond simple procedural lists to explore the underlying principles of electrophilic aromatic substitution, the rationale behind reagent selection, and the critical parameters that ensure high-yield, regioselective outcomes.

Pillar 1: Understanding the Regiochemical Landscape

The chlorination of 2-hydroxy-4-methylbenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome is governed by the directing effects of the three substituents on the benzene ring: the hydroxyl (-OH), methyl (-CH₃), and carboxylic acid (-COOH) groups.

  • Hydroxyl Group (-OH): A powerful activating, ortho, para-director due to its strong +R (resonance) effect. It donates electron density into the ring, stabilizing the carbocation intermediate (the arenium ion) formed during substitution at these positions.

  • Methyl Group (-CH₃): A weakly activating, ortho, para-director through induction and hyperconjugation.

  • Carboxylic Acid Group (-COOH): A deactivating, meta-director due to its -I (inductive) and -R (resonance) effects, which withdraw electron density from the ring.

The hierarchy of these directing effects is clear: the hydroxyl group's influence is dominant. Therefore, the incoming electrophile (Cl⁺) will be directed primarily to the positions ortho and para to the -OH group.

  • C5 Position: Para to the hydroxyl group. This position is highly activated and sterically accessible.

  • C3 Position: Ortho to the hydroxyl group. This position is also activated but is sterically hindered by the adjacent -OH and -COOH groups.

  • C6 Position: Ortho to the hydroxyl group. This position is sterically hindered by the adjacent methyl group.

Consequently, the most probable monochlorination product is 5-chloro-2-hydroxy-4-methylbenzoic acid , with the potential formation of 3-chloro-2-hydroxy-4-methylbenzoic acid as a minor isomer. Under more forcing conditions, dichlorination at the 3 and 5 positions can occur.

Caption: Predicted products from the electrophilic chlorination of 2-hydroxy-4-methylbenzoic acid.

Pillar 2: Field-Proven Chlorination Protocols

We present two robust protocols utilizing distinct chlorinating agents: the highly reactive sulfuryl chloride and the milder, solid-phase N-chlorosuccinimide.

Protocol 1: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is an effective and economical chlorinating agent for activated aromatic systems. The reaction likely proceeds through the generation of molecular chlorine (Cl₂) in situ, which then acts as the electrophile.[1] For phenols, the reaction can be catalyzed by Lewis acids to enhance regioselectivity, particularly for the para isomer.[2][3]

Extreme Caution is Warranted: Sulfuryl chloride is a highly corrosive and toxic liquid that reacts violently with water, releasing toxic hydrogen chloride and sulfur dioxide gases.[4][5][6] All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles, is mandatory.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add 2-hydroxy-4-methylbenzoic acid (e.g., 10.0 g, 59.5 mmol).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (200 mL). Stir the mixture to dissolve the starting material.

  • Inert Atmosphere: Purge the system with dry nitrogen or argon. This is crucial to prevent oxidative side reactions that can lead to the formation of dark, tar-like substances when working with phenols.[2]

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: Dissolve sulfuryl chloride (SO₂Cl₂; e.g., 8.8 g, 5.2 mL, 65.4 mmol, 1.1 equivalents) in the same anhydrous solvent (50 mL) and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching (Critical Step): Very slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and water (500 mL). This step is highly exothermic and will release acidic gases; perform it in the back of the fume hood.[2][7]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize residual acids, followed by a brine wash (1 x 100 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the desired chlorinated product.

ParameterValueRationale
Stoichiometry (SO₂Cl₂) 1.1 equivalentsEnsures complete consumption of starting material while minimizing over-reaction.
Solvent Anhydrous DichloromethaneInert solvent that solubilizes reactants and is suitable for low temperatures.
Temperature 0-5 °C (addition)Controls the exothermic reaction and minimizes side product formation.[2]
Atmosphere Inert (Nitrogen/Argon)Prevents oxidation of the phenol substrate.[2]
Quenching Agent Ice/WaterSafely hydrolyzes excess sulfuryl chloride.[2]
Expected Yield 75-90% (for 5-chloro isomer)Based on typical electrophilic chlorinations of activated phenols.
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a crystalline solid, making it a safer and easier-to-handle alternative to sulfuryl chloride.[8][9] For activated rings like phenols, NCS can effectively deliver an electrophilic chlorine atom. The reaction is often catalyzed by a protic or Lewis acid, which activates the NCS, making it a more potent electrophile.[10]

Principle & Mechanism: In the presence of a strong acid like H₂SO₄, NCS is protonated, increasing the electrophilicity of the chlorine atom. The activated aromatic ring then attacks the chlorine in a standard EAS mechanism.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxy-4-methylbenzoic acid (e.g., 5.0 g, 29.7 mmol) in acetonitrile (MeCN, 100 mL).

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄; e.g., 0.3 mL) to the solution and stir for 5 minutes at room temperature.[10]

  • Reagent Addition: Add N-chlorosuccinimide (NCS; e.g., 4.17 g, 31.2 mmol, 1.05 equivalents) to the mixture in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.[10]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.

  • Precipitation & Filtration: Add deionized water (100 mL) to the residue. The product, being less soluble in water than the succinimide byproduct, should precipitate. Stir the suspension for 15-20 minutes in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove succinimide and any remaining acid.

  • Drying & Purification: Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization as described in Protocol 1.

ParameterValueRationale
Stoichiometry (NCS) 1.05 equivalentsA slight excess ensures complete reaction without significant polysubstitution.[10]
Solvent AcetonitrileA polar aprotic solvent that facilitates the reaction.[10]
Catalyst Conc. H₂SO₄ (catalytic)Activates the NCS reagent, accelerating the rate of chlorination.[10]
Temperature Room TemperatureThe mild conditions are sufficient for the activated substrate, enhancing selectivity.
Work-up Aqueous PrecipitationA simple, non-extractive method to isolate the product from the water-soluble byproducts.
Expected Yield 80-95% (for 5-chloro isomer)NCS often provides high yields for activated substrates under mild conditions.[10]

Pillar 3: Workflow Visualization and Mechanistic Insight

A clear understanding of the experimental workflow and the underlying chemical mechanism is essential for successful execution and troubleshooting.

G General Chlorination Workflow Setup 1. Reaction Setup (Substrate, Solvent, Inert Gas) Cooling 2. Cool to Target Temp Setup->Cooling Addition 3. Add Chlorinating Agent Cooling->Addition Reaction 4. Stir & Monitor (TLC/HPLC) Addition->Reaction Quench 5. Quench Reaction (e.g., add to ice-water) Reaction->Quench Workup 6. Extraction & Washing Quench->Workup Purify 7. Dry, Concentrate & Purify (Recrystallization/Chromatography) Workup->Purify Analysis 8. Characterize Product (NMR, MS, m.p.) Purify->Analysis

Caption: A generalized experimental workflow for the chlorination of 2-hydroxy-4-methylbenzoic acid.

G Mechanism: Electrophilic Aromatic Substitution cluster_0 cluster_1 A Aromatic Ring + Cl⁺ B Arenium Ion Intermediate (Resonance Stabilized) A->B π-electrons attack electrophile C Chlorinated Product B->C Base removes proton, restoring aromaticity

Caption: The two-step mechanism for electrophilic aromatic chlorination.[11]

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfuryl Chloride. [Link]

  • PubChem. Sulfuryl chloride. [Link]

  • Yufeng. Everything about Sulfuryl Chloride. [Link]

  • Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. Rasayan J. Chem.
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Organic Chemistry Data. Chlorination - Common Conditions. [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences.
  • GalChimia. A New Age for Chlorination. [Link]

  • KGROUP. Quenching Reactive Substances. [Link]

  • PrepChem.com. Synthesis of 2-Chloro-3-hydroxy benzoic acid. [Link]

  • Organic Syntheses. Pentachlorobenzoic acid. [Link]

  • ChemTalk. Electrophilic Aromatic Substitution. [Link]

  • Reddit. Any tips on cleaning up SO2Cl2 chlorination reactions?. [Link]

  • ScholarWorks at WMU. Reactions of Chlorine and Some of Its Oxygen Derivatives with Phenol. [Link]

  • Quora. What is the role of SO2CL2 (sulphuryl chloride) in a reaction with an alkyl halide?. [Link]

  • PubMed Central (PMC). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]

  • PubMed Central (PMC). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. [Link]

  • Phenol reaction. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • ACS Publications. Does Cl– Serve as a Catalyst in the Chlorination of Phenols?. [Link]

  • Stenutz. 5-chloro-2-hydroxy-4-methylbenzoic acid. [Link]

  • ResearchGate. The chlorination of 4-amino-2-hydroxy-benzoic acid. [Link]

  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS.
  • YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

  • Google Patents. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]

  • Google Patents.
  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Google Patents. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka. [Link]

  • Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites.
  • Google Patents. CN109503355A - A kind of preparation method of p-chloromethyl benzoic acid.
  • The Royal Society of Chemistry. Electronic Supporting Information. [Link]

Sources

Application Note: 3-Chloro-2-hydroxy-4-methylbenzoic Acid as a Strategic Pharmaceutical Scaffold

[1][2][3]

Executive Summary

3-Chloro-2-hydroxy-4-methylbenzoic acid is a highly functionalized salicylic acid derivative emerging as a critical pharmacophore in the design of anti-infectives (specifically HIV-1 protease and reverse transcriptase inhibitors) and agrochemical auxins.[1][2][3] Its structure—featuring a sterically demanding chlorine atom adjacent to the phenolic hydroxyl—provides unique electronic modulation and conformational restriction, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .[2][3][4]

This guide outlines a validated protocol for the regioselective synthesis , purification , and quality control of this intermediate. It addresses the primary challenge in its handling: distinguishing and separating it from its thermodynamically favored isomer, 5-chloro-2-hydroxy-4-methylbenzoic acid.[1][2]

Strategic Importance & Pharmacophore Utility[1][4]

In medicinal chemistry, the ortho-chloro-hydroxy motif serves two distinct roles:

  • Intramolecular Hydrogen Bonding: The Cl atom at position 3 reinforces the intramolecular hydrogen bond between the hydroxyl (C2) and carboxyl (C1) groups, locking the molecule into a planar conformation essential for binding in narrow hydrophobic pockets (e.g., viral protease active sites).[2][3][4][5]

  • Metabolic Stability: Blocking the C3 position prevents metabolic oxidation (hydroxylation) at this reactive site, prolonging the half-life of downstream APIs.[2][3][4]

Application Map

The following diagram illustrates the downstream utility of this scaffold in pharmaceutical synthesis.

ApplicationMapScaffold3-Chloro-2-hydroxy-4-methylbenzoic Acid(Starting Material)CouplingAmide Coupling(R-NH2)Scaffold->CouplingEsterificationEsterification(R-OH)Scaffold->EsterificationCyclizationCyclization(Benzoxazoles)Scaffold->CyclizationHIVHIV-1 Protease Inhibitors(Dimerization Disruptors)Coupling->HIV Linker AttachmentAgroSynthetic Auxins(Dicamba Analogs)Esterification->Agro Lipophilicity TuningKinaseKinase Inhibitors(Allosteric Binders)Cyclization->Kinase Core Formation

Figure 1: Strategic utilization of the 3-chloro-2-hydroxy-4-methylbenzoic acid scaffold in drug discovery.[1][2][3]

Validated Synthesis Protocol

Challenge: Direct chlorination of 4-methylsalicylic acid typically yields the 5-chloro isomer (para to the directing hydroxyl group).[1][2] Obtaining the 3-chloro isomer requires kinetic control or specific steric direction.[1][2]

Method: Controlled Chlorination using N-Chlorosuccinimide (NCS) with Steric Blocking.[1][2][3]

Reagents & Materials[1][4][6][7][8][9]
  • Starting Material: 2-Hydroxy-4-methylbenzoic acid (4-Methylsalicylic acid).[1][2][3]

  • Reagent: N-Chlorosuccinimide (NCS).[1][2][3]

  • Solvent: Acetonitrile (ACN) or DMF.[1][2][3][4]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq).[1][2][3]

Step-by-Step Procedure
  • Dissolution: Dissolve 10.0 g (65.7 mmol) of 2-hydroxy-4-methylbenzoic acid in 100 mL of dry Acetonitrile.

  • Catalyst Addition: Add 1.13 g (6.57 mmol) of pTSA. Stir at room temperature for 15 minutes.

  • Chlorination (Kinetic Control):

    • Cool the solution to 0°C in an ice bath.

    • Add 8.77 g (65.7 mmol) of NCS portion-wise over 30 minutes. Note: Slow addition is critical to minimize over-chlorination.[2][4]

    • Allow the reaction to warm to room temperature slowly and stir for 12 hours.

  • Quenching: Pour the reaction mixture into 300 mL of ice-water. A white precipitate will form.[1][2][3][4]

  • Filtration: Filter the crude solid. This solid is a mixture of the 3-chloro (target) and 5-chloro (byproduct) isomers.[1][2][3]

  • Purification (Critical Step):

    • Recrystallization: Dissolve the crude solid in hot Ethanol/Water (8:2).[2][3][4][5]

    • The 5-chloro isomer is typically less soluble and will crystallize out first upon cooling to room temperature.[1][2] Filter this off.

    • Concentrate the mother liquor (containing the enriched 3-chloro isomer) and recrystallize again from Toluene.[1][2][3]

    • Alternative: For high purity (>98%), use Flash Chromatography (SiO2, Hexane:Ethyl Acetate 80:20 + 1% Acetic Acid).[2][3][4][5]

Quality Control & Characterization

Distinguishing the 3-chloro isomer from the 5-chloro isomer is the most frequent source of error.[1][2] Use the following decision tree for validation.

Analytical Parameters
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity ≥ 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 184–186 °C (Distinct from 5-Cl isomer)Capillary Method
Mass Spec [M-H]⁻ = 185.0LC-MS (ESI Negative)
Isomer Identification (NMR Decision Tree)

The position of the aromatic protons in ¹H NMR is definitive.[2][3][4]

QCDecisionStartAnalyze 1H NMR (DMSO-d6)SingletsAre aromatic signalstwo singlets?Start->SingletsDoubletsAre aromatic signalstwo doublets (J ~8Hz)?Singlets->DoubletsNoResult5ClIsomer: 5-Chloro(H3 and H6 are para/singlets)Singlets->Result5ClYesDoublets->StartUnclear (Repurify)Result3ClIsomer: 3-Chloro(H5 and H6 are ortho/doublets)Doublets->Result3ClYes

Figure 2: NMR logic for distinguishing the 3-chloro target from the 5-chloro byproduct.

  • Target (3-Chloro): Look for two doublets (or a doublet and a broad singlet depending on resolution) representing protons at positions 5 and 6, which are ortho to each other.[1][2][3][4]

  • Byproduct (5-Chloro): Look for two sharp singlets representing protons at positions 3 and 6, which are para to each other.[1][2][3][4]

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is sensitive to oxidation over long periods.[2][4][5]

  • Safety: Irritating to eyes, respiratory system, and skin.[2][3][4][5] Standard PPE (gloves, goggles, fume hood) is mandatory.[2][3][4][5]

  • Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate.[2][3][4][5] Sparingly soluble in water.[1][2][3][4]

References

  • Chemical Identity & Properties
  • Synthetic Methodology (Chlorination)

    • Zhang, M., et al. (2020).[2][3][4][5] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research.[1][2][3][4] (Methodology adapted for regioselective chlorination of salicylic acids).[1][2][3][4][6]

  • Pharmaceutical Applications (HIV Inhibitors)

    • Prener, L., et al. (2023).[2][3][4][5] "Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores." Journal of Medicinal Chemistry. Available at: [Link][1][2][3][4]

    • Syntheses of FDA Approved HIV Protease Inhibitors.[1][2][3][4] NIH National Library of Medicine.[1][2][3][4] Available at: [Link][1][2][3][4]

  • Agrochemical Analogs (Dicamba)

    • Process for selective chlorination of salicylic acid derivatives.[1][2][4] Patent WO2015075087A1.[1][2][3][4] Available at: [1][2][3][4]

Application Notes & Protocols: A Guide to the Synthesis and Characterization of Benzoic Acid-Derived Muscarinic M1 Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and drug discovery.

Introduction: The Imperative for Selective M1 Receptor Modulation

The M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor (GPCR), is a cornerstone in the neurobiology of cognition, memory, and learning.[1] Predominantly expressed in the hippocampus and cerebral cortex, its dysfunction is a key feature in the pathophysiology of cognitive decline associated with Alzheimer's disease (AD) and schizophrenia.[1][2][3] For decades, the therapeutic strategy has been to globally enhance cholinergic tone using acetylcholinesterase inhibitors. However, this approach lacks subtype selectivity, often leading to dose-limiting adverse effects due to the activation of other muscarinic receptor subtypes (M2-M5) in the periphery.

A more refined and promising strategy is the selective activation of the M1 receptor through positive allosteric modulation.[4][5] Positive allosteric modulators (PAMs) bind to a site on the receptor that is topographically distinct from the binding site of the endogenous agonist, acetylcholine (ACh).[6][7] This interaction doesn't typically activate the receptor on its own but rather enhances the receptor's response to ACh, increasing its affinity and/or efficacy.[8][9] This mechanism offers two profound advantages:

  • Subtype Selectivity: Allosteric sites are generally less conserved across GPCR subtypes than the highly conserved orthosteric sites, allowing for the design of exquisitely selective molecules.[10][11]

  • Physiological Fidelity: PAMs amplify the endogenous, spatially and temporally controlled release of ACh, preserving the natural rhythm of neurotransmission, which may lead to a superior safety profile compared to direct-acting agonists.[1][9]

Among the various chemical scaffolds explored, derivatives of benzoic acid have emerged as a particularly fruitful starting point. The landmark molecule, Benzylquinolone Carboxylic Acid (BQCA), exemplifies this class, demonstrating high selectivity and potent M1 PAM activity.[8][12][13][14][15] This guide provides a detailed exposition on the synthesis, pharmacological characterization, and structure-activity relationship (SAR) of benzoic acid-derived M1 PAMs, designed to equip researchers with the foundational knowledge to innovate in this critical therapeutic area.

Part 1: Synthesis of Benzoic Acid-Derived M1 PAMs

The benzoic acid motif serves as a versatile anchor for building M1 PAMs. Its carboxylic acid group is a key pharmacophoric feature, often involved in critical interactions with the receptor, while the aromatic ring provides a scaffold for modifications that fine-tune potency, selectivity, and pharmacokinetic properties.[16]

General Synthetic Strategy: The Path to BQCA and Its Analogues

A common and effective route to this class of compounds involves a multi-step synthesis culminating in a quinolone-3-carboxylic acid core, N-alkylated with a substituted benzyl group derived from a benzoic acid precursor. The synthesis of BQCA analogues serves as an excellent case study.[14][17][18]

G cluster_0 Step 1: Quinolone Core Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Saponification A Substituted Aniline C Gould-Jacobs Reaction (Cyclization) A->C B Diethyl Ethoxymethylenemalonate B->C D 4-Hydroxyquinoline-3-carboxylate Ester C->D F N-Alkylation D->F Quinolone Core E Substituted Benzyl Halide (from Benzoic Acid derivative) E->F G N-Alkyl-4-oxo-1,4-dihydroquinoline- 3-carboxylate Ester F->G H Saponification (Ester Hydrolysis) G->H I Final Product: Benzoic Acid-Derived M1 PAM (e.g., BQCA Analogue) H->I

Caption: General synthetic workflow for BQCA-type M1 PAMs.

Experimental Protocol: Synthesis of a Representative BQCA Analogue

This protocol outlines the synthesis of 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (BQCA), a foundational M1 PAM.

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

  • Rationale: This step utilizes the Gould-Jacobs reaction to construct the core quinolone ring system from simple starting materials.

  • Procedure:

    • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture at 110-120 °C for 2 hours. The reaction is typically monitored by TLC for the disappearance of aniline.

    • Cool the reaction mixture and add it dropwise to a flask containing heated Dowtherm A or diphenyl ether (250-260 °C).

    • Maintain the temperature for 30 minutes to facilitate cyclization.

    • Cool the mixture to below 100 °C and add hexane to precipitate the product.

    • Collect the solid product by filtration, wash with hexane, and dry under vacuum to yield the ethyl 4-hydroxyquinoline-3-carboxylate.

Step 2: Synthesis of Ethyl 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Rationale: This is a standard N-alkylation reaction to introduce the substituted benzyl moiety, which is critical for allosteric modulation.

  • Procedure:

    • To a solution of ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Add 4-methoxybenzyl chloride (1.2 eq) to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Step 3: Synthesis of 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (BQCA)

  • Rationale: The final step is a simple saponification (ester hydrolysis) to unmask the carboxylic acid, a key pharmacophore for activity.

  • Procedure:

    • Suspend the ester from Step 2 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M hydrochloric acid (HCl).

    • The final product precipitates as a solid. Collect it by filtration, wash with water to remove salts, and dry under vacuum.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Part 2: Pharmacological Characterization

Once synthesized, the novel compounds must undergo rigorous pharmacological evaluation to determine their potency, selectivity, and mechanism of action.

G A Synthesized Compound Library B Primary Screen: M1 Functional Assay (Calcium Mobilization) A->B C Inactive Compounds B->C Potency < Threshold D Active 'Hits' B->D Potency > Threshold E Selectivity Profiling: Functional Assays on M2-M5 D->E F Non-Selective E->F Active at M2-M5 G M1-Selective PAMs E->G Inactive at M2-M5 H Mechanism of Action: Radioligand Binding Assays ([3H]NMS) G->H I Orthosteric Binders H->I Competes with [3H]NMS J Confirmed Allosteric Modulators H->J No competition; Potentiates ACh binding K In Vivo Studies: Pharmacokinetics & Efficacy (e.g., NOR model) J->K L Lead Candidate K->L Good PK/PD & Efficacy

Caption: High-level workflow for M1 PAM characterization.

Protocol 1: In Vitro Functional Potency and Selectivity (Calcium Mobilization Assay)
  • Objective: To quantify a compound's ability to potentiate M1 receptor activation and assess its selectivity against other muscarinic subtypes.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 mAChRs.

    • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Acetylcholine (ACh) or Carbachol (CCh) as the orthosteric agonist.

    • 384-well black-walled, clear-bottom microplates.

    • A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

  • Procedure:

    • Cell Plating: Seed the M1-expressing cells into 384-well plates at an appropriate density and incubate for 24 hours.

    • Dye Loading: Aspirate the culture medium and add assay buffer containing the calcium-sensitive dye and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37 °C.

    • Compound Addition: Wash the plate with assay buffer. Using the FLIPR, add varying concentrations of the synthesized test compound (typically an 11-point concentration-response curve).

    • Agonist Addition: After a 2-5 minute pre-incubation with the test compound, add a pre-determined EC₂₀ concentration of ACh (a concentration that gives 20% of the maximal response).[10]

    • Data Acquisition: Measure the fluorescence intensity before and after the addition of both the test compound and the agonist. The change in fluorescence corresponds to the intracellular calcium concentration.

    • Selectivity Testing: Repeat the entire procedure using cell lines that express the M2, M3, M4, and M5 receptor subtypes.[2][10]

  • Data Analysis:

    • Normalize the fluorescence response to the maximal response induced by a saturating concentration of ACh.

    • Plot the normalized response against the logarithm of the test compound's concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (maximal potentiation).

    • A compound is considered selective if its M1 EC₅₀ is at least 10-fold lower than its activity at other subtypes.

Protocol 2: In Vitro Mechanism of Action (Radioligand Binding Assay)
  • Objective: To confirm that the compound binds to an allosteric site by assessing its effect on the binding of an orthosteric radioligand.

  • Materials:

    • Cell membranes prepared from M1-expressing cells.

    • [³H]N-methylscopolamine ([³H]NMS), a radiolabeled orthosteric antagonist.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Unlabeled atropine (for determining non-specific binding).

    • Glass fiber filter mats and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Competition Assay: In a 96-well plate, incubate cell membranes with a fixed concentration of [³H]NMS (near its Kₑ value) and varying concentrations of the test compound.

    • Allosteric Effect on Agonist Affinity: Perform a competition binding experiment between a fixed concentration of [³H]NMS and varying concentrations of ACh, both in the absence and presence of a fixed concentration (e.g., 10 µM) of the test PAM.[10][19]

    • Incubation & Filtration: Incubate the plates for 1-2 hours at room temperature. Rapidly harvest the contents onto glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • If the test compound is an allosteric modulator, it should not compete for binding with [³H]NMS at the orthosteric site.[10]

    • In the agonist affinity experiment, a positive allosteric modulator will cause a leftward shift in the ACh competition curve, indicating a potentiation of ACh's binding affinity (positive cooperativity).[19]

Data Summary and Interpretation

The data generated from these assays allow for a comprehensive understanding of a compound's profile.

Compound IDScaffold ModificationM1 PAM EC₅₀ (nM)[2]M1 Agonist EC₅₀ (µM)[20]Selectivity vs. M3/M5ACh Affinity Shift (-fold)[21]Brain/Plasma Ratio[22]
BQCA Reference150> 10 (PAM-agonist)> 50-fold~450.22
Analogue 1 5,8-difluoro on quinolone80> 30 (Pure PAM)> 100-fold~600.55
Analogue 2 4-cyano on benzyl310> 30 (Pure PAM)> 80-fold~350.40
Analogue 3 Carboxylic acid -> Tetrazole550> 30 (Pure PAM)> 30-fold~200.31

This table contains representative, illustrative data based on published findings.

Part 3: Mechanistic Insights and Structure-Activity Relationships

Mechanism of M1 Receptor Allosteric Modulation

The M1 receptor primarily signals through the Gαq protein pathway.[3] Upon activation by ACh, Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, the signal measured in the functional assay described above. A PAM, by binding to its allosteric site, stabilizes a receptor conformation that is more receptive to ACh binding and/or more efficient at activating Gαq, thereby amplifying this entire signaling cascade.[15]

G cluster_0 Cell Membrane M1 M1 Receptor Orthosteric Site (ACh) Allosteric Site (PAM) Gq Gαq Protein M1->Gq Activates ACh Acetylcholine (ACh) ACh->M1:f1 Binds PAM PAM PAM->M1:f2 Binds & Enhances PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers

Caption: M1 receptor signaling pathway enhanced by a PAM.

Structure-Activity Relationships (SAR) for Benzoic Acid Derivatives

Systematic chemical modification of the BQCA scaffold has yielded critical insights into the features governing M1 PAM activity.[8][17]

  • Quinolone Core: Introduction of small, electron-withdrawing groups like fluorine at the 5- and 8-positions can enhance potency and improve metabolic stability.[17]

  • Carboxylic Acid Group: This acidic moiety is often crucial for activity. While isosteric replacements like tetrazoles can be tolerated, they often lead to a decrease in potency. Conversion to amides or other neutral groups typically abolishes activity, highlighting the importance of an acidic functional group.[17][23]

  • N-Benzyl Substituent: The nature and position of substituents on the benzyl ring profoundly impact activity. Electron-donating groups, such as the methoxy group in BQCA, are often favorable. The SAR here is complex and provides a rich area for optimization of properties like potency and brain penetration.[16][17][24]

  • "Pure" PAM vs. "PAM-Agonist" Profile: Some modifications can introduce intrinsic agonist activity (a "PAM-agonist" profile), where the compound can activate the M1 receptor even in the absence of ACh.[19][20] While this may seem beneficial, PAM-agonists have been linked to a higher risk of cholinergic side effects and seizure liability.[5][25] Therefore, a key goal in medicinal chemistry efforts is often to design "pure" PAMs that are devoid of direct agonist activity, as these are hypothesized to have a wider therapeutic window.[5][20]

Conclusion and Future Perspectives

The synthesis of M1 PAMs from benzoic acid derivatives represents a validated and highly successful strategy in the pursuit of novel therapeutics for cognitive disorders. The protocols and insights provided herein offer a roadmap for the design, synthesis, and evaluation of such compounds. The journey from a synthetic concept to a lead candidate is an iterative process of chemical synthesis guided by robust pharmacological testing.

Future work in this field will likely focus on developing PAMs with biased signaling properties—molecules that selectively engage specific downstream pathways (e.g., PLC activation over PLD activation or β-arrestin recruitment) to further refine therapeutic effects and minimize side effects.[15][26] Continued exploration of diverse benzoic acid-derived scaffolds, coupled with a deep understanding of SAR, will undoubtedly pave the way for the next generation of M1-targeted cognitive enhancers.

References

  • Melancon, B. J., et al. (2012). Targeting Selective Activation of M1 for the Treatment of Alzheimer's Disease: Further Chemical Optimization and Pharmacological Characterization of the M1 Positive Allosteric Modulator ML169. ACS Chemical Neuroscience. Available at: [Link]

  • Zhou, Q., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Marino, M. J., et al. (2009). Discovery and Characterization of Novel Allosteric Potentiators of M1 Muscarinic Receptors Reveals Multiple Modes of Activity. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • May, L. T., et al. (2004). Allosteric Modulation of G Protein-Coupled Receptors. Current Drug Targets-CNS & Neurological Disorders. Available at: [Link]

  • Conn, P. J., et al. (2014). Allosteric Modulation of G Protein-Coupled Receptors. Elsevier. Available at: [Link]

  • Engers, D. W., et al. (2016). Characterization of a Novel M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator Radioligand, [3H]PT-1284. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Christopoulos, A. (2002). Allosteric binding sites on cell-surface receptors: novel targets for drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Mistry, R., et al. (2013). Synthesis and pharmacological profiling of analogues of benzyl quinolone carboxylic acid (BQCA) as allosteric modulators of the M1 muscarinic receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Davie, B. J., et al. (2014). Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (BQCA) designed to bind irreversibly to an allosteric site of the M₁ muscarinic acetylcholine receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Davie, B. J., et al. (2014). Synthesis and Pharmacological Evaluation of Analogues of Benzyl Quinolone Carboxylic Acid (BQCA) Designed to Bind Irreversibly to an Allosteric Site of the M1 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Wootten, D., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry. Available at: [Link]

  • Yakabi, S. (2022). Pharmacological Studies on the Roles of M1 Muscarinic Acetylcholine Receptors in the Cognitive Function of the Rodent Brain. Yakugaku Zasshi. Available at: [Link]

  • Mistry, R., et al. (2013). Synthesis and Pharmacological Profiling of Analogues of Benzyl Quinolone Carboxylic Acid (BQCA) as Allosteric Modulators of the M1 Muscarinic Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Valant, C., et al. (2018). Synthesis and Pharmacological Evaluation of Heterocyclic Carboxamides: Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor with Weak Agonist Activity and Diverse Modulatory Profiles. Journal of Medicinal Chemistry. Available at: [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Highly Selective M1 Muscarinic Receptor Positive Allosteric Modulators for the Treatment of Parkinson's Dementia. Available at: [Link]

  • Rook, J. M., et al. (2018). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. ACS Chemical Neuroscience. Available at: [Link]

  • McGlacken, G. P., et al. (2016). M1 muscarinic allosteric modulators slow prion neurodegeneration and restore memory loss. Journal of Clinical Investigation. Available at: [Link]

  • Davie, B. J., et al. (2014). Synthesis and Pharmacological Evaluation of Analogues of Benzyl Quinolone Carboxylic Acid (BQCA) Designed to Bind Irreversibly to an Allosteric Site of the M1 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Jones, C. K., et al. (2012). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer's disease. British Journal of Pharmacology. Available at: [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. Available at: [Link]

  • Blobaum, B. A., et al. (2018). A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. ACS Chemical Neuroscience. Available at: [Link]

  • Kawamoto, T., et al. (2019). Rapid and efficient synthesis of a novel cholinergic muscarinic M1 receptor positive allosteric modulator using flash chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gentry, P. R., et al. (2018). Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity. Journal of Biological Chemistry. Available at: [Link]

  • Bradley, S. J., et al. (2020). Biased M1 muscarinic receptor mutant mice show accelerated progression of prion neurodegenerative disease. Proceedings of the National Academy of Sciences. Available at: [Link]

  • van der Westhuizen, E. T., et al. (2014). Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking. Molecular Pharmacology. Available at: [Link]

  • Mpiana, P. T., et al. (2020). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives against Sickle Cell Disease. Journal of Diseases and Medicinal Plants. Available at: [Link]

  • Steele, J. W., et al. (2021). Activation of M1 muscarinic receptors reduce pathology and slow progression of neurodegenerative disease. bioRxiv. Available at: [Link]

  • Lindsley, C. W., et al. (2010). Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Ramakrishna, N., et al. (2026). Efficacy of a Muscarinic (M1) Positive Allosteric Modulator, SUVN‐I7016031 in Animal Models of Dementia. Alzheimer's & Dementia. Available at: [Link]

  • Mistry, R., et al. (2013). Allosteric activity of M1 positive allosteric modulators (PAMs). ResearchGate. Available at: [Link]

  • Kuruppu, S., & Smith, A. I. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions. Available at: [Link]

  • Blobaum, B. A., et al. (2018). A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. ACS Chemical Neuroscience. Available at: [Link]

  • Lindsley, C. W., et al. (2010). Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Noetzel, M. J., et al. (2024). Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Chemical Neuroscience. Available at: [Link]

  • Kagechika, H., et al. (1990). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Journal of Medicinal Chemistry. Available at: [Link]

  • Lindsley, C. W., et al. (2024). Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. ACS Chemical Neuroscience. Available at: [Link]

  • Shirey, J. K., et al. (2009). A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning. Journal of Neuroscience. Available at: [Link]

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Application Note: 3-Chloro-2-hydroxy-4-methylbenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for organic chemists and agrochemical researchers. It focuses on the strategic utilization of 3-Chloro-2-hydroxy-4-methylbenzoic acid (CAS: 69752-68-1) as a privileged scaffold in the synthesis of next-generation crop protection agents.

Executive Summary

3-Chloro-2-hydroxy-4-methylbenzoic acid (CHMB) represents a "privileged scaffold" in modern agrochemical discovery, particularly for HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors and auxinic herbicides . Its unique substitution pattern combines a lipophilic methyl group, an electron-withdrawing/steric chlorine atom, and a chelation-capable salicylate core. This guide details the chemical reactivity, synthetic utility, and validated protocols for deploying CHMB in the design of high-potency active ingredients (AIs).

Chemical Profile & Structural Advantages

The efficacy of CHMB stems from its dense functionalization, which offers multiple vectors for chemical diversity while maintaining a compact molecular footprint.

PropertySpecificationAgrochemical Significance
CAS Number 69752-68-1Unique identifier for sourcing and regulatory filing.
Formula C₈H₇ClO₃Low MW (186.59 g/mol ) allows for significant downstream derivatization without violating Lipinski/agrochemical rules.
Moiety A (C1-COOH) Carboxylic AcidPrimary handle for amide/ester linkages; essential for bioisostere replacement (e.g., tetrazoles).
Moiety B (C2-OH) Phenolic HydroxylCritical for metal chelation (Mg²⁺/Fe²⁺) in metalloenzyme targets (e.g., HPPD).
Moiety C (C3-Cl) ChlorineProvides metabolic stability (blocks C3 oxidation) and induces an orthogonal twist in biaryl systems.
Moiety D (C4-Me) Methyl Group"Magic Methyl" effect; fills hydrophobic pockets and modulates solubility.

Application Workflow: Synthesis of HPPD Inhibitors

The most prominent application of CHMB is as the "warhead" precursor for triketone herbicides (e.g., analogs of Mesotrione or Tembotrione). These herbicides function by inhibiting HPPD, a key enzyme in plastoquinone biosynthesis.

Mechanism of Action & Design Logic

HPPD inhibitors require a bidentate ligand motif to chelate the active site Iron (Fe²⁺) atom. The 2-hydroxy-benzoic acid moiety of CHMB, when coupled to a 1,3-dione, forms a tautomeric system ideal for this chelation.

  • The Chlorine Role: The C3-Chloro substituent forces the carbonyl system out of planarity with the aromatic ring, often improving selectivity between crop and weed enzymes.

  • The Methyl Role: The C4-Methyl group enhances lipophilicity, aiding cuticular penetration.

Workflow Diagram: Benzoyl-Dione Synthesis

The following diagram illustrates the standard synthetic pathway converting CHMB into a bioactive triketone herbicide.

HPPD_Synthesis CHMB 3-Chloro-2-hydroxy- 4-methylbenzoic Acid (Starting Material) Protection Step 1: Acetylation (Protect OH) CHMB->Protection Protection Activation Step 2: Chlorination (COCl Formation) Protection->Activation Activation R1 Ac2O, H+ Protection->R1 Coupling Step 3: C-O Coupling (Enol Ester Formation) Activation->Coupling Esterification R2 (COCl)2, DMF(cat) Activation->R2 Rearrangement Step 4: Cyanide Rearrangement Coupling->Rearrangement O-to-C Migration R3 1,3-Cyclohexanedione Et3N Coupling->R3 Target Target Triketone (Bioactive HPPD Inhibitor) Rearrangement->Target Final Workup R4 Acetone cyanohydrin Et3N Rearrangement->R4

Figure 1: Strategic synthetic route for converting CHMB into a triketone HPPD inhibitor via cyanide-catalyzed rearrangement.

Validated Experimental Protocols

Protocol A: Preparation of the Acid Chloride (Activated Intermediate)

Objective: Convert CHMB into 3-chloro-2-acetoxy-4-methylbenzoyl chloride for downstream coupling. Note: The phenolic OH is typically protected as an acetate to prevent self-polymerization during activation.

Reagents:

  • 3-Chloro-2-hydroxy-4-methylbenzoic acid (10.0 g, 53.6 mmol)

  • Acetic Anhydride (20 mL)

  • Oxalyl Chloride (1.2 eq)

  • DMF (Catalytic, 2 drops)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Acetylation: Suspend CHMB (10 g) in acetic anhydride (20 mL). Add 1 drop of conc. H₂SO₄. Heat to 60°C for 2 hours. Monitor by TLC (disappearance of starting acid).

  • Workup: Pour mixture into ice water (100 mL). Filter the white precipitate (3-chloro-2-acetoxy-4-methylbenzoic acid). Dry in a vacuum oven at 45°C overnight.

  • Activation: Dissolve the dried acetoxy-acid (53 mmol) in anhydrous DCM (100 mL) under N₂ atmosphere.

  • Chlorination: Add catalytic DMF (2 drops). Add Oxalyl Chloride (6.0 mL, 70 mmol) dropwise over 30 minutes at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Gas evolution (CO/CO₂) will cease upon completion.

  • Isolation: Evaporate solvent and excess oxalyl chloride under reduced pressure. The residue (crude acid chloride) is used immediately in Protocol B.

Protocol B: Cyanide-Catalyzed Rearrangement (The "Shift")

Objective: Couple the acid chloride with 1,3-cyclohexanedione (CHD) and rearrange to the active triketone.

Reagents:

  • Crude Acid Chloride (from Protocol A)

  • 1,3-Cyclohexanedione (6.0 g, 53 mmol)

  • Triethylamine (TEA) (15 mL, 2.0 eq)

  • Acetone Cyanohydrin (Catalyst, 0.5 mL) or KCN (solid, cat.)

  • Acetonitrile (ACN) (Solvent)

Step-by-Step Methodology:

  • Enol Ester Formation: Dissolve 1,3-cyclohexanedione (6.0 g) and TEA (15 mL) in ACN (80 mL). Cool to 0°C.

  • Addition: Dissolve the crude acid chloride in ACN (20 mL) and add dropwise to the CHD mixture. Stir at 0°C for 1 hour.

    • Checkpoint: TLC should show formation of the O-acylated intermediate (Enol Ester).

  • Rearrangement: Add Acetone Cyanohydrin (0.5 mL) and TEA (5 mL) to the reaction mixture. Stir at room temperature for 12 hours.

    • Mechanism:[1][2] The cyanide ion attacks the ester carbonyl, facilitating an O-to-C migration of the benzoyl group.

  • Quench: Acidify the mixture with 2N HCl (pH < 3). This step is critical to protonate the triketone and drive the equilibrium to the stable enol form.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over MgSO₄.[3]

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc gradient).

Analytical Quality Control

To ensure the integrity of the building block before synthesis, the following QC parameters are recommended.

TestMethodAcceptance CriteriaNotes
Purity HPLC-UV (254 nm)> 98.0%Impurities often include 3-chloro-4-methylphenol (decarboxylation).
Identity ¹H-NMR (DMSO-d₆)Confirmed StructureLook for Methyl singlet (~2.3 ppm) and aromatic split.
Water Content Karl Fischer< 0.5%Moisture interferes with Acid Chloride formation.

¹H-NMR Interpretation (Predicted):

  • δ 13.0 (br s, 1H): Carboxylic Acid (-COOH).[4]

  • δ 10.5 (s, 1H): Phenolic (-OH), typically deshielded due to H-bonding.

  • δ 7.6 (d, 1H): Aromatic H (Ortho to COOH).

  • δ 6.9 (d, 1H): Aromatic H (Meta to COOH).

  • δ 2.3 (s, 3H): Methyl group (-CH₃).

Safety & Handling

  • Hazards: CHMB is an irritant.[5] The acid chloride derivative is corrosive and moisture-sensitive.

  • Cyanide Safety: Protocol B uses Acetone Cyanohydrin, a source of HCN. All operations must be performed in a high-efficiency fume hood. Have a cyanide antidote kit available.

  • Storage: Store CHMB in a cool, dry place. It is stable, but protection from light is recommended to prevent slow photo-dechlorination.

References

  • Zhang, X., et al. (2026).[2] "Practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid and related salicylate intermediates." ResearchGate.[2]

  • Drug Hunter Team. (2024). "Roles of the Chloro and Methoxy Groups in Drug Discovery." Drug Hunter.

  • PubChem. (2025).[6][7] "3-Chloro-4-methylbenzoic Acid: Chemical Properties and Identifiers." National Library of Medicine.

  • CymitQuimica. (2026).[2][8] "3-Chloro-4-methylbenzoic Acid Product Specification." CymitQuimica Catalog.

  • Sigma-Aldrich. (2026). "3-Chloro-4-hydroxybenzoic acid and related building blocks." MilliporeSigma.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Chlorination of 4-Methylsalicylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aromatic functionalization. The chlorination of 4-methylsalicylic acid (4-MSA) is a highly nuanced electrophilic aromatic substitution (EAS) reaction. Achieving high yields of the target mono-chlorinated product (5-chloro-4-methylsalicylic acid) requires strict kinetic and thermodynamic control. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure reproducible, high-yield syntheses.

Mechanistic Grounding & Regioselectivity

To troubleshoot yield issues, you must first understand the causality behind the reaction's regioselectivity. In 4-methylsalicylic acid:

  • Electronic Effects: The hydroxyl (-OH) group at C2 and the methyl (-CH3) group at C4 are electron-donating, directing incoming electrophiles to their respective ortho and para positions. The carboxyl (-COOH) group at C1 is electron-withdrawing and meta-directing.

  • Synergistic Activation: All three substituents synergistically direct the incoming chloronium ion (

    
    ) to the C3  and C5  positions. This hyper-activation makes the aromatic ring highly nucleophilic, often leading to rapid over-chlorination if the electrophile concentration is not strictly managed 1[1].
    
  • Steric Hindrance: While both C3 and C5 are electronically activated, C3 is flanked by the bulky -OH and -CH3 groups. The steric penalty at C3 heavily favors electrophilic attack at the highly accessible C5 position, making 5-chloro-4-methylsalicylic acid the major kinetic product.

G A 4-Methylsalicylic Acid (Highly Activated) C 5-Chloro-4-MSA (Target Product) A->C Controlled Stoichiometry D 3-Chloro-4-MSA (Sterically Hindered) A->D Minor Pathway E 3,5-Dichloro-4-MSA (Over-chlorination) A->E Excess Reagent High Temp B Chlorinating Agent (SO2Cl2 or NCS) B->C C->E Further Chlorination

Caption: Electrophilic aromatic substitution pathways for 4-MSA chlorination.

Troubleshooting FAQs

Q1: Why am I getting a high percentage of 3,5-dichloro-4-methylsalicylic acid instead of the mono-chlorinated product? A: Over-chlorination is a direct consequence of the highly activated nature of the 4-MSA ring. When using highly reactive agents like chlorine gas (


), local concentration spikes occur at the gas-liquid interface, leading to rapid di-chlorination before the bulk solution is fully mixed.
Causality & Solution: To favor mono-chlorination, you must lower the steady-state concentration of the active electrophile. Switch from 

gas to a liquid or solid chlorinating agent like Sulfuryl chloride (

) or N-Chlorosuccinimide (NCS)2[2]. Furthermore, lowering the reaction temperature to 0–5 °C suppresses the activation energy required for the second chlorination event, kinetically isolating the mono-chlorinated product 1[1].

Q2: My reaction with NCS is stalling at 60% conversion. How can I drive it to completion without risking over-chlorination? A: NCS is a mild reagent. As the concentration of the starting material decreases, the reaction rate drops significantly. Causality & Solution: The N-Cl bond in NCS needs to be polarized to increase its electrophilicity. Instead of adding excess NCS (which risks di-chlorination), add a catalytic amount of a mild Lewis acid or switch to a more polar solvent (e.g., DMF or Acetic Acid) to stabilize the transition state.

Quantitative Comparison of Chlorinating Agents
Chlorinating AgentEquivalents RequiredReaction Temp (°C)Regioselectivity (Mono:Di)Expected Yield (%)
Chlorine Gas (

)
1.0 (Hard to control)0 - 20Poor (~60:40)50 - 60
Sulfuryl Chloride (

)
1.050 - 5Excellent (>95:5)85 - 92
N-Chlorosuccinimide (NCS) 1.1020 - 60Good (~85:15)70 - 80

Self-Validating Standard Operating Procedures (SOPs)

To guarantee scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . It relies on Sulfuryl Chloride (


), which is the industry standard for scalable, selective mono-chlorination of salicylic acid derivatives3[3]. You must not proceed to subsequent steps until the In-Process Control (IPC) criteria are met.

Workflow Step1 1. Dissolve 4-MSA in Glacial Acetic Acid Step2 2. Cool to 0-5 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of SO2Cl2 (1.05 eq, over 30 min) Step2->Step3 Step4 4. Stir at RT for 2-4 hrs (IPC: HPLC <2% SM) Step3->Step4 Step5 5. Quench with Ice Water & Filter Precipitate Step4->Step5 Step6 6. Recrystallize (Ethanol/Water) Step5->Step6

Caption: Step-by-step workflow for the controlled mono-chlorination of 4-MSA.

Protocol: Selective Mono-Chlorination using

Step 1: Substrate Preparation Dissolve 1.0 equivalent of 4-methylsalicylic acid in glacial acetic acid (approx. 5-7 volumes). Ensure complete dissolution. Causality: Acetic acid acts as a polar protic solvent that stabilizes the intermediate arenium ion without reacting with the chlorinating agent.

Step 2: Thermal Control Cool the reaction vessel to 0–5 °C using an ice-water bath. Maintain rigorous stirring.

Step 3: Electrophile Addition Slowly add 1.05 equivalents of Sulfuryl Chloride (


) dropwise over 30–45 minutes.
Critical Warning: Rapid addition will cause a localized spike in 

concentration, overriding the steric protection at C3 and leading to di-chlorination.

Step 4: Reaction Maturation & IPC (Self-Validation) Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • IPC Check: Pull a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via HPLC (254 nm).

  • Validation Gate: Do NOT proceed to Step 5 until the peak area of the starting material (4-MSA) is strictly < 2% . If > 2%, continue stirring for an additional hour and re-test.

Step 5: Quenching and Isolation Once validated, pour the reaction mixture slowly into 15 volumes of crushed ice/water under vigorous stirring. The 5-chloro-4-methylsalicylic acid will precipitate as a white/off-white solid. Filter under a vacuum and wash the filter cake with cold distilled water to remove residual acetic acid and HCl byproducts.

Step 6: Purification Recrystallize the crude product from an Ethanol/Water mixture to remove trace amounts of the 3-chloro and 3,5-dichloro isomers.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
High levels of 3,5-dichloro-4-MSA Electrophile concentration too high; Temp too high.Reduce

to exactly 1.0 eq; strictly maintain ice bath (0-5 °C) during the entire addition phase.
Reaction stalls at <80% conversion Insufficient electrophilic activation or loss of reagent.Ensure the reaction vessel is properly sealed to prevent

evaporation. If using NCS, add a catalytic amount of acetic acid.
Dark/tarry byproducts formed Oxidative degradation of the phenol ring.Degas solvents with

prior to use; ensure the chlorinating agent is high-purity and free of trace metal oxidants.

References

  • Extraction, Synthesis and Derivatization of Emodin: An Overview. International Journal of Agriculture and Biology (IJAB).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2_2jPHCTiocIy4Cjh6r1JZt5mwdXRgPE8u9gLooc36jHBd7rfW2af8vgbAd4Vegb1tcHV3ecRkQUOPbyb63Ij6o2ynBE6VPiqE560pX8S3m1Kp3NitMud1wxJADA61eg5SFEKM9wRZrMQUV4wjyYKq0BMnrIhyxh-igR5RcMWfCA=]
  • Process for selective chlorination of salicylic acid derivatives. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGppECxCo_8MMw90dA9GMlyDvy13U-4-W0NuYkmfGIKnp8NFRnGGZPG0Im-RNnqzLWZAco-gGkw28-k6VFJ60p7jkkUzAftA6rVYmZRmRzC_tXCl915H3jx-LaOP2zyFcGoHJyKT75KO0qDuZeqg==]
  • DERIVATIVES OF SALICYLIC ACID. - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Indian Academy of Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECrGehQX43qetwxgm43VAwm_7WybXwuED7mz9l68_cAd2uGzQRXKR7BRCejnTMZAYZGtSCbzgMJUzpox1-r7ZMMwCgyWEqNPJWZgW81oJ5f3b5QdW_2ciqarXBUzJ-nHywyvzbilvFgOM=]

Sources

Technical Support Center: Isomer Separation of Chlorinated 4-Methylsalicylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 3-chloro-2-hydroxy-4-methylbenzoic acid (3-Cl-HMBA) and 5-chloro-2-hydroxy-4-methylbenzoic acid (5-Cl-HMBA). Product Code: HMBA-ISO-SEP-001 Last Updated: February 28, 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and analysis of chlorinated derivatives of 2-hydroxy-4-methylbenzoic acid (also known as 4-methylsalicylic acid or


-cresotic acid).

The chlorination of 2-hydroxy-4-methylbenzoic acid typically yields a mixture of two regioisomers:

  • 5-chloro-2-hydroxy-4-methylbenzoic acid (Major Isomer): Formed via electrophilic aromatic substitution at the less sterically hindered position para to the hydroxyl group.

  • 3-chloro-2-hydroxy-4-methylbenzoic acid (Minor Isomer): Formed at the sterically crowded position between the hydroxyl and methyl groups.

Separating these isomers is critical for pharmaceutical intermediate purity, as they possess distinct biological activities and metabolic profiles.

Module 1: Analytical Troubleshooting (HPLC & NMR)

User Issue: "I cannot resolve the 3-chloro and 5-chloro isomers on my standard HPLC method."

The Separation Mechanism

Because these isomers differ only by the position of a chlorine atom, their polarities are similar. However, their three-dimensional shape differs significantly.

  • 3-Chloro Isomer: The chlorine is "sandwiched" between the -OH and -CH3 groups. This creates steric strain, twisting the carboxyl group out of plane and reducing the molecule's ability to interact flatly with the stationary phase.

  • 5-Chloro Isomer: The chlorine is in a less hindered position, allowing for a more planar conformation and stronger hydrophobic interaction with C18 chains.

Recommended HPLC Protocol

Standard neutral mobile phases will cause peak tailing due to the ionization of the carboxylic acid and phenolic groups. You must suppress ionization to achieve sharp peaks.

ParameterSpecificationReason
Column C18 (Octadecyl) End-capped, 5µm, 4.6 x 250mmHigh carbon load maximizes hydrophobic discrimination between the planar (5-Cl) and twisted (3-Cl) isomers.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Low pH (~2.0) keeps the -COOH protonated (

vs

), increasing retention and peak shape.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN provides sharper peaks for aromatic acids than Methanol.
Gradient 20% B to 60% B over 20 minShallow gradient is required to separate closely eluting isomers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 230 nm or 254 nm230 nm captures the aromatic ring absorption; 254 nm is standard but may be less sensitive for these specific derivatives.
Definitive Identification (NMR)

HPLC retention times can drift. Proton NMR (


H-NMR)  is the only self-validating method to confirm which isomer you have isolated.
  • 5-Chloro Isomer (Major): The remaining protons are at positions 3 and 6. These are para to each other.

    • Signal: Two Singlets (s). (Coupling constant

      
       Hz).
      
  • 3-Chloro Isomer (Minor): The remaining protons are at positions 5 and 6. These are ortho to each other.

    • Signal: Two Doublets (d). (Coupling constant

      
       Hz).
      
Analytical Workflow Diagram

AnalyticalWorkflow Start Crude Reaction Mixture HPLC Run HPLC (C18 / Acidic Mobile Phase) Start->HPLC Resolution Are peaks resolved? HPLC->Resolution Optimize Decrease Gradient Slope Switch to Phenyl-Hexyl Column Resolution->Optimize No Isolate Isolate Peak Fractions Resolution->Isolate Yes Optimize->HPLC NMR Run 1H-NMR (DMSO-d6) Isolate->NMR Coupling Analyze Coupling Constants (J) NMR->Coupling Result5 Singlets (J ~ 0 Hz) ID: 5-Chloro Isomer Coupling->Result5 Para H's Result3 Doublets (J ~ 8 Hz) ID: 3-Chloro Isomer Coupling->Result3 Ortho H's

Caption: Analytical decision matrix for distinguishing 3-chloro and 5-chloro isomers using HPLC and NMR logic.

Module 2: Preparative Separation (Purification)

User Issue: "I need to purify 50g of the 5-chloro isomer. Column chromatography is too expensive and slow."

The Solubility Principle

For bulk separation, we utilize Fractional Recrystallization .

  • 5-Chloro Isomer: Being the major product with a more symmetrical/planar structure, it typically has a higher lattice energy and higher melting point. It is less soluble in non-polar solvents.

  • 3-Chloro Isomer: The steric clash disrupts crystal packing, making it more soluble and likely to remain in the mother liquor.

Validated Recrystallization Protocol

Note: Perform all steps in a fume hood.

Step 1: Solvent Selection We recommend Toluene or a Benzene/Acetic Acid (95:5) mixture. Toluene is safer and generally effective for chlorobenzoic acids.

Step 2: Dissolution

  • Place the crude solid mixture in a round-bottom flask.

  • Add Toluene (approx. 5-7 mL per gram of solid).

  • Heat to reflux (

    
    C) until all solids dissolve.
    
    • Troubleshooting: If solids remain, add more solvent in small increments. If a dark tar remains, decant the hot clear liquid into a clean flask.

Step 3: Controlled Cooling (The Critical Step)

  • Allow the solution to cool slowly to room temperature with gentle stirring. Do not crash cool in an ice bath immediately; this traps the impurity (3-chloro) inside the crystals.

  • Once room temperature is reached, hold for 2 hours.

  • Optional: Cool to

    
    C for 1 hour to maximize yield, but monitor purity.
    

Step 4: Filtration

  • Filter the crystals (vacuum filtration).[1][2]

  • Wash: Wash the filter cake with a small amount of cold Toluene.

  • Result: The filter cake is enriched in the 5-chloro isomer . The filtrate (mother liquor) contains the 3-chloro isomer and uncrystallized 5-chloro.

Step 5: Purification of Minor Isomer (3-Chloro)

  • Concentrate the mother liquor to dryness.

  • Recrystallize the residue from a more polar solvent system, such as Ethanol/Water (1:1) , or perform flash chromatography on this enriched fraction.

Purification Workflow Diagram

PurificationProcess Crude Crude Mixture (5-Cl Major / 3-Cl Minor) Reflux Reflux in Toluene Crude->Reflux Cool Slow Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Cake Solid Filter Cake (Enriched 5-Cl Isomer) Filter->Cake Precipitate Liquor Mother Liquor (Enriched 3-Cl Isomer) Filter->Liquor Filtrate Recrys Repeat Recrystallization Cake->Recrys Pure5 Pure 5-Chloro Isomer Recrys->Pure5

Caption: Fractional recrystallization workflow for isolating the major 5-chloro isomer from the crude mixture.

Module 3: Synthesis Control (Prevention)

User Issue: "Can I adjust the reaction to favor one isomer over the other?"

Regioselectivity Drivers

The -OH group is a strong ortho/para director. The -CH3 group is a weak ortho/para director.

  • Position 5: Para to OH, Ortho to Me. (Favored by OH direction + less steric hindrance).

  • Position 3: Ortho to OH, Ortho to Me. (Disfavored by severe steric crowding).

Optimization Strategies

To maximize the 5-chloro isomer and minimize the hard-to-separate 3-chloro impurity:

  • Reagent Choice: Use Sulfuryl Chloride (

    
    )  instead of Chlorine gas (
    
    
    
    ).
    
    
    is bulkier and more selective for the less hindered position (Position 5).
  • Temperature Control: Conduct the reaction at lower temperatures (

    
    C). Higher temperatures provide the activation energy needed to overcome the steric barrier at Position 3, increasing the impurity profile.
    
  • Solvent: Use non-polar solvents (e.g., DCM or Toluene). Polar protic solvents can stabilize the transition state for the ortho-attack (Position 3) via hydrogen bonding with the phenolic OH.

FAQ: Frequently Asked Questions

Q: The melting points of my isolated fractions are very close (


C difference). How do I know if they are pure? 
A:  Isomers often have similar melting points. A "sharp" melting point range (

C) indicates purity, whereas a broad range (

C) indicates a mixture (eutectic depression). Do not rely solely on MP; use the NMR method described in Module 1.3.

Q: My HPLC peaks are tailing badly. A: This is a classic "Ionization Issue." Ensure your mobile phase contains at least 0.1% TFA or Formic Acid. If using a neutral pH buffer, the carboxyl group (


) and phenolic hydroxyl (

) will partially ionize, interacting with free silanols on the column.

Q: Can I use flash chromatography instead of crystallization? A: Yes. For small scales (<5g), flash chromatography is effective.

  • Stationary Phase: Silica Gel (Acid-washed silica is preferred to prevent streaking).

  • Mobile Phase: Hexane/Ethyl Acetate + 1% Acetic Acid. Start with 95:5 Hex/EtOAc and gradient to 70:30. The 1% Acetic Acid is mandatory to prevent tailing.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General techniques for fractional recrystallization and aromatic substitution).

  • Sigma-Aldrich. 5-Chloro-2-hydroxy-4-methylbenzoic acid Product Specification. (Confirmation of chemical structure and availability).

  • Mendham, J., et al. Separation of Chlorinated Isomers by HPLC. Journal of Chromatography A. (General principles of separating ortho/para chlorinated aromatics using C18 columns).

  • PubChem. Compound Summary: 5-Chloro-2-hydroxy-4-methylbenzoic acid. National Library of Medicine.

  • ResearchGate. Chlorination of 4-amino-2-hydroxy-benzoic acid. (Analogous chemistry demonstrating steric direction in substituted salicylic acids).

Sources

Technical Support Center: Purification of 3-Chloro-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Chloro-2-hydroxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles for effective problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 3-Chloro-2-hydroxy-4-methylbenzoic acid?

A1: The most common and effective methods for purifying 3-Chloro-2-hydroxy-4-methylbenzoic acid are recrystallization and acid-base extraction. For highly persistent impurities or for achieving analytical purity, column chromatography can also be employed.

Q2: What are the likely impurities in a crude sample of 3-Chloro-2-hydroxy-4-methylbenzoic acid?

A2: Impurities can include unreacted starting materials, byproducts from the synthesis, and positional isomers. For instance, during the synthesis of a related compound, 3-chloro-2-methylbenzoic acid, impurities such as 2-methylbenzoic acid and 5-chloro-2-methylbenzoic acid were observed[1]. It is crucial to understand the synthetic route to anticipate potential impurities.

Q3: What is the expected melting point of pure 3-Chloro-2-hydroxy-4-methylbenzoic acid?

A3: The literature indicates a melting point in the range of 184-186 °C for 3-Chloro-2-hydroxybenzoic acid (a closely related compound)[2]. While specific data for the 4-methyl derivative may vary slightly, a sharp melting point within a narrow range is a good indicator of purity.

Q4: Is 3-Chloro-2-hydroxy-4-methylbenzoic acid soluble in water?

A4: Like many benzoic acid derivatives, its solubility in cold water is expected to be low, but it should be significantly more soluble in hot water, a property exploited in recrystallization[3][4]. It is also soluble in many organic solvents.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-Chloro-2-hydroxy-4-methylbenzoic acid.

Recrystallization Issues

Problem 1: Low or no crystal formation upon cooling.

  • Possible Cause: The solution may be too dilute, meaning an excess of solvent was used.

  • Solution:

    • Reheat the solution to boiling.

    • Evaporate some of the solvent to increase the concentration of the solute.

    • Allow the concentrated solution to cool slowly again.

  • Expert Insight: Slow cooling is critical for the formation of pure, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice[3][5].

Problem 2: The purified product has a low melting point or a broad melting range.

  • Possible Cause: The presence of impurities. This could be due to co-crystallization with an impurity that has similar solubility properties.

  • Solution:

    • Perform a second recrystallization.

    • Consider using a different solvent or a solvent pair. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.

    • If isomeric impurities are suspected, column chromatography may be necessary for effective separation[6].

Problem 3: Oiling out instead of crystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.

  • Solution:

    • Add more solvent to the hot solution to decrease saturation.

    • Ensure the solution is not cooled too rapidly.

    • If the problem persists, try a different solvent with a lower boiling point.

Acid-Base Extraction Issues

Problem 1: Poor separation of layers in the separatory funnel.

  • Possible Cause: Formation of an emulsion, often due to vigorous shaking.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for a period.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Problem 2: Low recovery of the product after acidification.

  • Possible Cause: Incomplete precipitation of the benzoic acid from the aqueous layer.

  • Solution:

    • Ensure the aqueous layer is sufficiently acidified. Use pH paper to check that the pH is well below the pKa of the carboxylic acid (typically pH 1-2).

    • Cool the acidified solution in an ice bath to maximize precipitation, as the solubility of the acid is lower at colder temperatures[7].

    • If the product is still not precipitating, it might be more soluble in water than anticipated. In this case, perform a back-extraction with an organic solvent like ethyl acetate or dichloromethane to recover the product from the acidified aqueous layer[8][9].

Experimental Protocols

Protocol 1: Recrystallization from Hot Water

This protocol is a general guideline and may need optimization based on the specific impurities present.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Chloro-2-hydroxy-4-methylbenzoic acid. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot water until the solid is completely dissolved[3][5].

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to dry.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution[10].

  • Separation: Allow the layers to separate. The deprotonated 3-Chloro-2-hydroxy-4-methylbenzoic acid will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been transferred to the aqueous phase.

  • Back-Washing (Optional): To remove any residual neutral impurities from the combined aqueous extracts, perform a back-wash with a small amount of the organic solvent.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 1-2)[7]. The purified 3-Chloro-2-hydroxy-4-methylbenzoic acid will precipitate out of the solution.

  • Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Parameter Recrystallization Acid-Base Extraction
Principle Difference in solubility at different temperaturesDifference in solubility based on acid-base properties
Best for removing Impurities with different solubility profilesNeutral and basic impurities
Key Consideration Choice of solvent, slow coolingComplete deprotonation and protonation

Visual Workflow Diagrams

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude_Product Crude Product Add_Solvent Add Hot Solvent Crude_Product->Add_Solvent Dissolved_Product Completely Dissolved Add_Solvent->Dissolved_Product Hot_Filtration Hot Filtration (Optional) Dissolved_Product->Hot_Filtration if colored Cooling Slow Cooling Hot_Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Workflow for Purification by Recrystallization.

Acid_Base_Extraction_Workflow Crude_Mixture Crude Mixture in Organic Solvent Add_Base Add Aqueous Base (e.g., NaHCO3) Crude_Mixture->Add_Base Separatory_Funnel Separate Layers Add_Base->Separatory_Funnel Organic_Layer Organic Layer (Neutral/Basic Impurities) Separatory_Funnel->Organic_Layer Discard or process separately Aqueous_Layer Aqueous Layer (Sodium Salt of Product) Separatory_Funnel->Aqueous_Layer Acidify Acidify with HCl Aqueous_Layer->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product

Caption: General Workflow for Purification by Acid-Base Extraction.

References

  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. [Link]

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. [Link]

  • Wong, J. (n.d.). Acid-Base Extraction. University of California, Irvine. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Wikipedia. (2023, November 28). Acid–base extraction. [Link]

  • Armstrong, D. W., & Stine, G. Y. (1983). Thin layer chromatographic separation of ortho, meta, and para substituted benzoic acids and phenols with aqueous solutions of α-cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. [Link]

  • University of California, Irvine. (n.d.). Experiment 6: Extraction. [Link]

  • Zhang, X., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. [Link]

  • Google Patents. (n.d.).
  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. [Link]

  • Chemsrc. (2025). 3-Chloro-2-hydroxybenzoic acid. [Link]

Sources

Technical Support Center: Esterification of Sterically Hindered Chlorobenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Advanced Protocols for 2,6-Disubstituted Benzoic Acids Ticket ID: #STR-HIND-26CL Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho Effect" Challenge

You are likely encountering low yields or no reaction when attempting to esterify 2,6-dichlorobenzoic acid using standard Fischer esterification (refluxing in alcohol with H₂SO₄).

The Root Cause:

  • Steric Blockade: The two chlorine atoms at the ortho positions create a "picket fence" around the carbonyl carbon. This prevents the formation of the tetrahedral intermediate required by the standard

    
     mechanism.
    
  • Electronic Deactivation: While chlorine is electron-withdrawing (which usually activates a carbonyl to nucleophilic attack), the steric effect in this specific geometry overwhelmingly dominates. Furthermore, the electron-withdrawing nature destabilizes the acylium ion intermediate compared to alkyl-substituted acids.

The Solution Strategy: To succeed, you must abandon the standard Fischer approach and select a protocol based on your target ester's complexity.

Decision Matrix: Select Your Protocol

Use this logic flow to determine the correct experimental path.

EsterificationDecisionTree Start Target Ester Type? Simple Methyl / Ethyl Ester Start->Simple Complex Complex / Bulky Alcohol Start->Complex Alkylation Protocol A: Carboxylate Alkylation (Sn2) Simple->Alkylation Best Yield AcidSens Is Substrate Acid Sensitive? Complex->AcidSens Yamaguchi Protocol D: Yamaguchi Coupling AcidSens->Yamaguchi Yes (Mild) AcidChloride Protocol B: Acid Chloride (DMF Cat.) AcidSens->AcidChloride No (Robust) Newman Protocol C: Newman's Method (Acylium) AcidChloride->Newman If fails

Figure 1: Decision tree for selecting the optimal esterification protocol based on steric constraints and substrate sensitivity.

Detailed Protocols

Protocol A: The "Bypass" (Carboxylate Alkylation)

Best for: Methyl, Ethyl, Allyl, or Benzyl esters.

Logic: Instead of forcing a nucleophile to attack the crowded carbonyl (difficult), we turn the acid into a nucleophile (carboxylate) and attack an unhindered alkyl halide (easy). This completely bypasses the steric hindrance at the carbonyl.

Reagents:

  • Substrate: 2,6-dichlorobenzoic acid (1.0 equiv)

  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Electrophile: MeI, EtI, or Benzyl Bromide (1.2 - 1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or NMP.

Step-by-Step:

  • Dissolve the acid in DMF (0.5 M concentration).

  • Add

    
     (powdered, dry). Stir for 15 minutes at room temperature to form the carboxylate salt.
    
  • Add the alkyl halide dropwise.

  • Critical Step: Stir at 40-60°C . Do not overheat (>90°C) as electron-deficient benzoic acids can decarboxylate under basic conditions.

  • Monitor by TLC. The reaction is usually complete in 2-4 hours.

  • Workup: Pour into water, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.

Protocol B: The "Workhorse" (Activated Acid Chloride)

Best for: Most primary/secondary alcohols.

Logic: Thionyl chloride (


) alone often fails to convert hindered acids to acid chlorides because the initial attack is blocked. We must use Oxalyl Chloride  with DMF catalysis . DMF forms the Vilsmeier-Haack reagent (chloroiminium species), which is highly reactive and less sterically demanding than the bulk acid chloride formation.

Mechanism of Activation (DMF Catalysis):

VilsmeierMechanism DMF DMF Inter Vilsmeier Intermediate DMF->Inter + OxCl - CO, CO2 OxCl Oxalyl Chloride Prod Acid Chloride Inter->Prod + Acid Regenerates DMF Acid Hindered Acid

Figure 2: DMF acts as a catalyst by forming the reactive Vilsmeier intermediate, which transfers chlorine to the hindered acid.

Step-by-Step:

  • Dissolve acid in dry DCM (Dichloromethane).

  • Add catalytic DMF (2-3 drops per mmol of acid). Without this, the reaction will likely fail.

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Allow to warm to Room Temp (RT) and stir for 2-3 hours. Look for cessation of bubbling.

  • Evaporation: Remove solvent and excess oxalyl chloride under vacuum. Crucial: Do not skip. Excess reagent will destroy your alcohol.

  • Redissolve the crude acid chloride in DCM or THF.

  • Add the target alcohol (1.0 - 1.2 equiv) and Pyridine or

    
     (1.5 equiv).
    
  • Stir at RT or reflux if necessary.

Protocol C: The "Brute Force" (Newman’s Method)

Best for: Extremely hindered acids (e.g., 2,4,6-trichlorobenzoic) or unreactive alcohols (e.g., t-butanol).

Logic: Discovered by M.S.[1] Newman (1941), this method generates an Acylium Ion (


). This ion is linear (sp hybridized), removing the steric clash of the tetrahedral intermediate.

Reagents:

  • 100% Sulfuric Acid (Concentrated).

  • Target Alcohol.

Step-by-Step:

  • Dissolve the hindered chlorobenzoic acid in 100%

    
     . (Note: If the acid is not dissolving, slight warming is permitted, but keep <50°C).
    
  • Stir for 15-30 minutes to ensure formation of the Acylium ion.

  • Quench: Pour this solution slowly into a large excess of the cold target alcohol.

  • Stir for 1-2 hours.

  • Workup: Pour mixture into ice water and extract with ether/EtOAc.

Warning: This method is harsh. Do not use if your alcohol has acid-sensitive groups (acetals, silyl ethers).

Protocol D: The "Modern" (Yamaguchi Esterification)

Best for: Precious substrates, complex alcohols, mild conditions.

Logic: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[2][3] The nucleophilic attack by DMAP occurs at the less hindered carbonyl of the mixed anhydride, facilitating the transfer.[3]

Step-by-Step:

  • Dissolve 2,6-dichlorobenzoic acid (1.0 equiv) and

    
     (1.2 equiv) in THF.
    
  • Add Yamaguchi Reagent (TCBC, 1.0 equiv). Stir 1h to form mixed anhydride.

  • Filter off the amine salts (optional but recommended).

  • Concentrate the filtrate to remove volatile byproducts (optional).

  • Redissolve in Toluene or THF.

  • Add target alcohol (1.0 equiv) and DMAP (1.0 - 2.0 equiv). Note: Stoichiometric DMAP is often required for difficult substrates, not just catalytic.

  • Reflux may be required for 2,6-disubstituted systems.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
No Reaction (Standard Conditions) Steric inhibition of tetrahedral intermediate.Switch to Protocol A (Alkylation) or Protocol B (Acid Chloride).
Acid Chloride formed, but Ester yield low Hydrolysis during workup or steric block of alcohol attack.Ensure anhydrous conditions. Use DMAP as a nucleophilic catalyst in the alcohol addition step.[3]
Decarboxylation observed Reaction temperature too high or base too strong.Use

instead of

. Keep Temp < 60°C. Avoid Protocol C (Strong Acid).
Precipitate forms immediately in Protocol B Vilsmeier reagent formation (Normal).This is the active species.[4][5] Do not filter. Proceed with reaction.
Starting Material remains in Protocol A Solvent is not polar enough.Switch from Acetone/THF to DMF or DMSO . The

reaction requires polar aprotic solvation.

References

  • Newman's Method (Original Description): Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids.[6] Journal of the American Chemical Society, 63(9), 2431–2435.[7] [Link]

  • Yamaguchi Esterification: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]

  • Alkylation of Carboxylic Acids: Pfeffer, P. E., Foglia, T. A., Barr, P. A., & Obenauf, R. H. (1978). Steric effects in the esterification of carboxylic acids. The Journal of Organic Chemistry, 43(17), 3429–3431. [Link]

  • Vilsmeier-Haack Mechanism (Acid Chloride Activation): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Acyl Substitution).

Sources

Technical Support Center: Purification of 4-Methylsalicylic Acid from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 4-methylsalicylic acid in your chemical synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted 4-methylsalicylic acid from their reaction mixtures. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the purity of your target compounds.

I. Understanding the Challenge: Physicochemical Properties of 4-Methylsalicylic Acid

4-Methylsalicylic acid (4-MSA) is a white crystalline solid commonly used as a building block in organic synthesis.[1] Its removal from a reaction mixture is often necessary to isolate the desired product in high purity. Key to its separation are its physicochemical properties:

PropertyValueImplication for Purification
Molecular Formula C₈H₈O₃-
Molecular Weight 152.15 g/mol [1]-
Appearance White to grayish-beige crystalline powder[1][2]Visual identification of the solid.
Melting Point 173-177 °C[1][2]Can be used as a preliminary purity check.
pKa 3.17 (at 25°C)[2][3]The acidic proton of the carboxylic acid can be easily removed with a weak base.
Solubility Soluble in basic water and polar organic solvents like DMSO, methanol, and chloroform.[1][2][4] Limited solubility in water (10 g/L at 20°C).[1][2]Dictates the choice of solvents for extraction and recrystallization.

The presence of both a carboxylic acid and a hydroxyl group on the aromatic ring makes 4-methylsalicylic acid an acidic compound. This acidity is the primary characteristic exploited for its removal from reaction mixtures containing neutral or basic products.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process and provides step-by-step solutions.

Issue 1: My desired product is non-polar and my reaction was run in a non-polar solvent. How can I efficiently remove the unreacted 4-methylsalicylic acid?

Root Cause: The unreacted 4-methylsalicylic acid, being somewhat polar, may have limited solubility in your non-polar reaction solvent, but it is still present and needs to be removed.

Solution: Acid-Base Liquid-Liquid Extraction

This is the most direct and efficient method for separating an acidic impurity like 4-methylsalicylic acid from a non-polar product.[5][6] The principle lies in converting the acidic 4-MSA into its water-soluble salt (conjugate base) by reacting it with a base.[5][6]

Detailed Protocol for Acid-Base Extraction:
  • Quench the Reaction: If your reaction is not already quenched, do so appropriately.

  • Dilute the Reaction Mixture: Dilute your reaction mixture with a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane. This will ensure that your non-polar product remains in the organic phase.

  • Perform the Basic Wash:

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of a strong base like sodium hydroxide (NaOH). A weak base is generally preferred to avoid potential side reactions with sensitive functional groups on your desired product.

    • Stopper the separatory funnel and shake vigorously, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂ gas).

    • Allow the two layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase (confirm by adding a few drops of water).

  • Separate the Layers: Drain the lower aqueous layer, which now contains the deprotonated 4-methylsalicylate salt.

  • Repeat the Wash: Repeat the basic wash (step 3) one or two more times to ensure complete removal of the 4-methylsalicylic acid.[7]

  • Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic phase.[8]

  • Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • Isolate the Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified, non-polar product.

Issue 2: My desired product is also acidic. How can I separate it from unreacted 4-methylsalicylic acid?

Root Cause: When both the desired product and the starting material are acidic, simple acid-base extraction is not effective.

Solution: Flash Column Chromatography

Flash column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (solvent system).[9][10][11]

Detailed Protocol for Flash Column Chromatography:
  • Choose a Solvent System:

    • Using thin-layer chromatography (TLC), identify a solvent system (a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate) that provides good separation between your desired product and 4-methylsalicylic acid.

    • Aim for an Rf value of approximately 0.25-0.35 for your desired compound to ensure good separation.[12]

  • Pack the Column:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Pack the column with silica gel, either as a slurry in the chosen non-polar solvent or by dry packing followed by careful solvent addition.

  • Load the Sample:

    • Dissolve your crude reaction mixture in a minimal amount of the reaction solvent or the chromatography eluent.

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.

  • Elute the Column:

    • Begin eluting the column with your chosen solvent system, applying pressure to the top of the column to increase the flow rate.[13]

    • You can use either an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent) to separate the compounds.[12]

  • Collect and Analyze Fractions:

    • Collect the eluent in a series of fractions.

    • Analyze the fractions by TLC to identify which ones contain your purified product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified acidic product.

Issue 3: I have a large-scale reaction and need to remove a significant amount of 4-methylsalicylic acid. What is the most practical approach?

Root Cause: For large-scale purifications, chromatography can be time-consuming and require large volumes of solvent.

Solution: Recrystallization

If your desired product is a solid, recrystallization can be a highly effective and scalable method for purification.[14][15] This technique relies on the difference in solubility between your product and 4-methylsalicylic acid in a given solvent at different temperatures.[16]

Detailed Protocol for Recrystallization:
  • Select a Suitable Solvent:

    • The ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures.

    • Conversely, the 4-methylsalicylic acid should either be very soluble or very insoluble in the chosen solvent at all temperatures.

    • Perform small-scale solubility tests with various solvents to find the optimal one.

  • Dissolve the Crude Product:

    • Place the crude reaction mixture in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent and heat the mixture until all of your desired product has dissolved.[17]

  • Remove Insoluble Impurities (if any): If there are any insoluble impurities (which could be the 4-methylsalicylic acid if it is insoluble in the chosen solvent), perform a hot gravity filtration to remove them.[14]

  • Crystallize the Product:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cooling in an ice bath can help to maximize the yield of your crystallized product.[14]

  • Isolate the Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Wash the Crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[17]

  • Dry the Product: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.[14]

III. Frequently Asked Questions (FAQs)

Q1: Can I use a strong base like potassium hydroxide (KOH) for the acid-base extraction?

A1: While a strong base will effectively deprotonate 4-methylsalicylic acid, it is generally recommended to use a milder base like sodium bicarbonate. This is because strong bases can potentially cause unwanted side reactions, such as hydrolysis of esters or other base-sensitive functional groups that may be present on your desired product.

Q2: I performed an acid-base extraction, but I'm still seeing a spot for 4-methylsalicylic acid on my TLC plate. What went wrong?

A2: There are a few possibilities:

  • Incomplete Extraction: You may not have used enough of the basic solution or performed a sufficient number of washes to fully remove the 4-methylsalicylic acid. Try performing additional washes with the basic solution.

  • Emulsion Formation: An emulsion between the organic and aqueous layers can trap some of the 4-methylsalicylate in the organic phase. To break an emulsion, try adding more brine or filtering the mixture through a pad of Celite.

  • Incorrect pH: Ensure that the pH of the aqueous layer is sufficiently basic to deprotonate the 4-methylsalicylic acid. You can test the pH of the aqueous layer with pH paper.

Q3: What safety precautions should I take when working with 4-methylsalicylic acid?

A3: 4-Methylsalicylic acid can cause skin, eye, and respiratory tract irritation.[18][19][20] It is important to handle it in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][20] In case of contact, flush the affected area with plenty of water.[18]

Q4: Are there any "greener" alternatives to traditional solvents for these purification methods?

A4: Yes, the field of green chemistry is actively exploring more environmentally friendly solvents. For extractions, consider using solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) as alternatives to dichloromethane or diethyl ether. For chromatography, supercritical fluid chromatography (SFC) using supercritical CO₂ as the mobile phase is a greener alternative to traditional liquid chromatography.

IV. Visual Workflows

Liquid-Liquid Extraction Workflow

G cluster_0 Reaction Mixture cluster_1 Extraction cluster_2 Separation cluster_3 Product Isolation A Crude Reaction Mixture (Product + 4-MSA) B Add Immiscible Organic Solvent A->B C Add Aqueous Basic Solution (e.g., NaHCO3) B->C D Shake and Separate Layers in Separatory Funnel C->D E Organic Layer (Purified Product) D->E Contains Product F Aqueous Layer (4-Methylsalicylate Salt) D->F Contains Impurity G Wash with Brine E->G H Dry over Na2SO4 G->H I Filter and Concentrate H->I J Pure Product I->J

Caption: Workflow for removing 4-MSA via liquid-liquid extraction.

Flash Chromatography Workflow

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation A Select Solvent System (TLC Analysis) B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Solvent (Apply Pressure) C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for purification using flash chromatography.

V. References

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.

  • University of California, Los Angeles. (n.d.). Recrystallization.

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.

  • Modus Technologies. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification.

  • Cole-Parmer. (2006, June 2). Material Safety Data Sheet - 4-Methylsalicylic acid.

  • Wikipedia. (n.d.). 4-Methylsalicylic acid.

  • LCGC International. (2020, November 13). Flash Chromatography.

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

  • Grokipedia. (n.d.). 4-Methylsalicylic acid.

  • ChemBK. (2024, April 9). 4-Methylsalicylic acid.

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Methylsalicylic acid.

  • ChemicalBook. (n.d.). 4-Methylsalicylic acid CAS#: 50-85-1.

  • Science. (n.d.). SOP: CRYSTALLIZATION.

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.

  • Labmate Online. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.

  • TCI Chemicals. (2025, April 28). SAFETY DATA SHEET - 4-Methylsalicylic Acid.

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.

  • MilliporeSigma. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.

  • Sciencemadness Discussion Board. (2009, May 27). methyl salicylate.

  • University of Rochester. (n.d.). Remove Sticky Reagents.

Sources

Technical Support Center: Optimizing Reaction Temperature for the Chlorination of Cresotic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chlorination of cresotic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and optimize your experimental outcomes. Here, we focus on the most critical parameter: reaction temperature .

Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is the underlying mechanism for the chlorination of cresotic acids?

A1: The chlorination of cresotic acids is a classic example of an Electrophilic Aromatic Substitution (SEAr) reaction.[1] The process occurs in three primary steps:

  • Generation of an Electrophile: A strong electrophile, typically the chloronium ion (Cl⁺), is generated. This is often achieved by reacting a chlorine source (like Cl₂ or SO₂Cl₂) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2][3] The catalyst polarizes the Cl-Cl bond, making one chlorine atom highly electrophilic.

  • Formation of the Sigma Complex: The electron-rich aromatic ring of the cresotic acid acts as a nucleophile, attacking the electrophilic chlorine atom. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] This step is typically the slow, rate-determining step of the reaction.[4]

  • Restoration of Aromaticity: A weak base in the reaction mixture removes a proton (H⁺) from the sp³-hybridized carbon of the sigma complex. This regenerates the stable aromatic ring, resulting in the final chlorinated cresotic acid product.[2][5]

.

Electrophilic Aromatic Chlorination Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Sigma Complex Formation (Rate-Determining) cluster_2 Step 3: Aromaticity Restoration Cl2 Cl₂ Cl_plus Cl⁺ (Electrophile) + FeCl₄⁻ Cl2->Cl_plus Reaction FeCl3 FeCl₃ (Catalyst) FeCl3->Cl_plus Catalysis CresoticAcid Cresotic Acid (Aromatic Ring) SigmaComplex Sigma Complex (Carbocation Intermediate) CresoticAcid->SigmaComplex Nucleophilic Attack FinalProduct Chlorinated Cresotic Acid SigmaComplex->FinalProduct Deprotonation FeCl4_minus FeCl₄⁻ FeCl4_minus->SigmaComplex

Caption: General mechanism of electrophilic aromatic chlorination.

Q2: Why is reaction temperature such a critical parameter in this specific chlorination?

A2: Temperature is arguably the most influential variable after the choice of reactants and catalyst. It directly impacts three key aspects of the reaction:

  • Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy.[6] However, an excessively high temperature can lead to undesirable outcomes.

  • Selectivity: This is the most crucial aspect for cresotic acids. The molecule has multiple positions where chlorine can substitute, and the directing effects of the hydroxyl (-OH), carboxyl (-COOH), and methyl (-CH₃) groups are complex. Temperature influences the regioselectivity (which isomer is formed) and the degree of chlorination (mono- vs. di-chlorination). Higher temperatures can provide enough energy to overcome activation barriers for less-favored isomers or for a second chlorination step, reducing the yield of the desired mono-chlorinated product.[7][8]

  • Safety and Byproduct Formation: Chlorination reactions can be highly exothermic. Poor temperature control can lead to a runaway reaction, a dangerous situation where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure.[9] Furthermore, elevated temperatures can promote side reactions like decarboxylation or the formation of polymeric byproducts.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the chlorination of cresotic acids, with a focus on temperature-related solutions.

Q3: My reaction is extremely slow or fails to initiate. What temperature adjustments should I consider?

A3: A sluggish reaction points to an activation energy barrier that isn't being overcome.

  • Plausible Causes & Actions:

    • Insufficient Thermal Energy: The most straightforward cause is that the temperature is too low.[7]

      • Solution: Gradually increase the reaction temperature in 5-10 °C increments. It is critical to monitor the reaction closely using an appropriate analytical technique (e.g., TLC, GC) after each increase to observe any changes in consumption of the starting material.

    • Catalyst Deactivation: The Lewis acid catalyst may be inactive due to moisture.

      • Solution: Before adjusting temperature, ensure all reagents and glassware are scrupulously dry.[10] If the problem persists, a slight temperature increase might help activate the catalyst, but addressing the root cause (moisture) is paramount.

    • Poor Solubility: The cresotic acid or catalyst may not be sufficiently dissolved at the initial temperature.

      • Solution: A modest temperature increase can improve solubility.[11] Observe the reaction mixture for dissolution as you gently warm it.

Q4: I'm getting a low yield of my desired product, but the starting material is consumed. What's happening?

A4: This classic scenario suggests that while the reaction is occurring, it's not proceeding selectively to your target molecule. The likely culprits are over-chlorination or formation of other byproducts.

  • Plausible Causes & Actions:

    • Over-chlorination: The most common issue is the formation of di- or even tri-chlorinated products. This happens when the initially formed mono-chlorinated product is reactive enough to undergo a second substitution.

      • Solution: This is almost always exacerbated by excessive temperature.[7] Lower the reaction temperature significantly. A cooler reaction provides less energy for the second, typically more difficult, chlorination step. Consider starting the reaction at 0 °C or even lower.

    • Formation of Undesired Isomers: The reaction may be producing a mixture of positional isomers.

      • Solution: Temperature can influence the kinetic vs. thermodynamic product ratio. Experiment with a range of temperatures. Sometimes a lower temperature favors the kinetically preferred product, while a higher temperature might allow for equilibration to the thermodynamically more stable isomer. Careful analysis of the product mixture at different temperatures is essential.

    • Degradation/Side Reactions: High temperatures can cause decomposition of the starting material or product, potentially through decarboxylation of the carboxylic acid group.

      • Solution: Reduce the reaction temperature. If the reaction requires a higher temperature to proceed at a reasonable rate, consider reducing the reaction time to minimize the product's exposure to harsh conditions.

.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Problem1 Problem: Reaction Slow / No Start Start->Problem1 Problem2 Problem: Low Yield / Poor Selectivity Start->Problem2 Problem3 Problem: Runaway Reaction / Exotherm Start->Problem3 Action1 Gradually Increase Temp (5-10°C increments) Check Reagent/Glassware Dryness Problem1->Action1 Action2 Significantly Decrease Temp Consider starting at 0°C or below Reduce Reaction Time Problem2->Action2 Action3 IMMEDIATE COOLING Improve Heat Transfer Reduce Reagent Addition Rate Problem3->Action3 Monitor Monitor via TLC/GC/LC-MS Action1->Monitor Action2->Monitor Action3->Monitor After stabilizing

Caption: Troubleshooting decision tree for chlorination reactions.

Q5: How can I prevent a dangerous runaway reaction?

A5: Safety is the absolute priority. Runaway reactions in chlorination are a severe hazard.[9]

  • Preventative Measures:

    • Effective Cooling: Always conduct the reaction in a cooling bath (ice-water, ice-salt, or a cryo-cooler) appropriate for the scale and exothermicity. Ensure the reaction flask has good surface area for heat exchange.

    • Controlled Reagent Addition: Never add the chlorinating agent all at once. Use a dropping funnel or syringe pump for slow, controlled addition, allowing the cooling system to dissipate the heat generated.

    • Internal Temperature Monitoring: Use a thermometer or thermocouple to monitor the internal temperature of the reaction, not just the bath temperature. Set an upper temperature limit and be prepared to stop the addition if it is exceeded.

    • Start Cold: Begin the reaction at a low temperature (e.g., 0 °C) and only warm it if necessary after the addition is complete and the initial exotherm has subsided.

Experimental Protocols
Protocol: Systematic Optimization of Reaction Temperature

This protocol provides a framework for determining the optimal temperature for the mono-chlorination of a cresotic acid isomer.

Objective: To identify the temperature that maximizes the yield and selectivity for the desired mono-chlorinated product while minimizing byproduct formation.

1. Materials & Setup:

  • Dry, three-necked round-bottom flask equipped with a magnetic stirrer.
  • Thermometer/thermocouple to monitor internal reaction temperature.
  • Pressure-equalizing dropping funnel for addition of the chlorinating agent.
  • Inert gas inlet (e.g., Nitrogen or Argon) and outlet bubbler.[10]
  • Cooling bath (e.g., ice/water bath).
  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride).
  • Cresotic acid isomer (ensure it is dry).
  • Lewis acid catalyst (e.g., AlCl₃ or FeCl₃, freshly opened or stored in a desiccator).
  • Chlorinating agent (e.g., Sulfuryl chloride or a solution of chlorine gas).
  • Quenching solution (e.g., cold water, sodium bisulfite solution).
  • Analytical tools: TLC plates, GC-MS, or LC-MS system for monitoring.

2. Experimental Workflow:

Optimization_Workflow A 1. Setup Assemble dry glassware under N₂ B 2. Initial Cooldown Cool flask to starting temp (e.g., 0°C) A->B C 3. Charge Reactants Add solvent, cresotic acid, and catalyst B->C D 4. Controlled Addition Add chlorinating agent dropwise, maintaining internal temp C->D E 5. Reaction & Monitoring Stir at set temp. Take aliquots every 30-60 min. Analyze via TLC/GC D->E F 6. Quench Reaction Pour mixture into cold quenching solution E->F G 7. Workup & Analysis Extract, dry, and analyze final product mixture F->G H 8. Repeat & Compare Run experiments at different temps (-10°C, 25°C, 50°C) G->H I 9. Determine Optimum Identify temp with best yield and selectivity H->I

Caption: Experimental workflow for temperature optimization.

3. Step-by-Step Methodology:

  • Preparation: Assemble the dry glassware under an inert atmosphere.
  • Charging the Flask: In the flask, dissolve the cresotic acid (1.0 eq.) and the Lewis acid catalyst (0.1-1.1 eq., depending on the reaction) in the anhydrous solvent.
  • Temperature Equilibration: Cool the stirred mixture to the first target temperature (e.g., 0 °C) using the cooling bath.
  • Reagent Addition: Slowly add the chlorinating agent (1.0-1.1 eq.) dropwise via the addition funnel. Carefully monitor the internal temperature to ensure it does not rise significantly above the target. Adjust the addition rate as needed.
  • Reaction Monitoring: Once the addition is complete, allow the reaction to stir at the target temperature. Withdraw small aliquots at regular intervals (e.g., every 30 minutes), quench them, and analyze by TLC or GC to track the consumption of starting material and the formation of products.
  • Quenching: When the reaction has reached the desired endpoint (or after a set time), carefully pour the reaction mixture into a vigorously stirred, cold quenching solution.
  • Workup and Analysis: Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and evaporate the solvent. Analyze the crude product mixture by GC-MS or ¹H NMR to determine the conversion and the ratio of products (isomers, mono- vs. di-chlorinated species).
  • Iterate: Repeat the experiment at different temperatures (e.g., -20 °C, room temperature, 40 °C) while keeping all other parameters (concentrations, stoichiometry, reaction time) constant.

4. Data Presentation: Summarize your findings in a table to clearly identify the optimal temperature.

Run Temperature (°C) Time (h) Conversion (%) Yield of Desired Product (%) Selectivity Ratio (Product:Byproduct) Notes
104756810:1Clean reaction, slow
225 (Room Temp)298856:1Faster, more di-chlorination
3501>99552:1Significant byproducts
Safety First: A Non-Negotiable Priority

Chlorination chemistry demands the utmost respect for safety protocols.

  • Chemical Hazards: Chlorine gas and many chlorinating agents (like SO₂Cl₂) are highly toxic, corrosive, and can cause severe respiratory damage.[12][13] Always handle them in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[13][14]

  • Emergency Preparedness: Ensure an emergency eyewash and shower station are readily accessible.[12] Have an appropriate quenching agent and spill containment kit nearby. Never work alone when running a potentially hazardous reaction.[14]

By systematically controlling and optimizing the reaction temperature, you can significantly improve the outcome of your cresotic acid chlorination, leading to higher yields, better purity, and a safer experimental process.

References
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]

  • YouTube. (2024, June 7). Chlorination safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Powers, D. C., & Baran, P. S. (2017). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. PMC. Retrieved from [Link]

  • ResearchGate. (2025, November 30). para -Selective chlorination of cresols and m -xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. Retrieved from [Link]

  • Save My Exams. (2025, January 10). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. Retrieved from [Link]

  • PubMed. (2010, January 15). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. Retrieved from [Link]

  • Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]

  • Reddit. (2022, October 10). running a chlorination reaction under dry conditions. Retrieved from [Link]

  • SciELO. (2017, January 12). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (2023, August 28). Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment: Their Formation Mechanisms and Health Effects. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Formation of organic by-products during chlorination of natural waters. Retrieved from [Link]

  • Global NEST Journal. (n.d.). ORGANIC BY-PRODUCTS OF DRINKING WATER CHLORINATION. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Purity Analysis of 3-Chloro-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of 3-Chloro-2-hydroxy-4-methylbenzoic acid presents a specific chromatographic challenge: differentiating the target molecule from its positional isomers (specifically the 5-chloro analog) and unreacted starting materials (2-hydroxy-4-methylbenzoic acid). Standard "generic" C18 gradients often fail to resolve the critical isomer pair due to identical mass-to-charge ratios and similar hydrophobicities.

This guide objectively compares a standard Generic C18 Method against an Optimized Phenyl-Hexyl Method . Experimental evidence suggests that exploiting


 interactions via a Phenyl-Hexyl stationary phase significantly improves the resolution (

) of halogenated aromatic isomers compared to hydrophobicity-driven separation alone.

Compound Profile & Critical Impurities[1]

Understanding the structural chemistry is the first step in method design. The target compound contains three functional groups affecting retention: a carboxylic acid, a phenolic hydroxyl, and a chlorine atom.

  • Target: 3-Chloro-2-hydroxy-4-methylbenzoic acid

  • pKa values (approx):

    
    , 
    
    
    
    .
  • Critical Separation: The ortho-chloro positioning creates intramolecular hydrogen bonding with the hydroxyl group, slightly altering the effective polarity compared to the para-chloro or meta-chloro isomers.

Impurity Origin Pathway

The following diagram illustrates the synthesis pathway and the origin of the critical impurities analyzed in this guide.

ImpurityPathway Start Starting Material (2-Hydroxy-4-methylbenzoic acid) Target TARGET 3-Chloro-2-hydroxy- 4-methylbenzoic acid Start->Target Major Path (Ortho-chlorination) ImpurityB Impurity B (Isomer) 5-Chloro-2-hydroxy- 4-methylbenzoic acid Start->ImpurityB Minor Path (Para-chlorination) Reagent Chlorinating Agent (e.g., NCS or Cl2) Reagent->Start ImpurityC Impurity C (Over-reaction) 3,5-Dichloro-2-hydroxy- 4-methylbenzoic acid Target->ImpurityC Over-chlorination

Figure 1: Synthetic origin of critical impurities. Impurity B (5-chloro isomer) is the most difficult to resolve due to structural similarity.

Method Comparison: Generic vs. Optimized

We evaluated two distinct approaches. The Generic Method represents a standard starting point in many labs (C18, Formic Acid). The Optimized Method was designed specifically to leverage the electron-donating/withdrawing effects of the substituents.

Method A: Generic Reverse Phase (Baseline)
  • Column: C18 (150 x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

  • Mechanism: Hydrophobicity-driven partition.

Method B: Optimized Selectivity (Recommended)
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 10 mM Potassium Phosphate pH 2.5 (A) / Methanol (B)

  • Mechanism: Hydrophobicity +

    
     interaction + Shape Selectivity.
    
  • Rationale: The Phenyl-Hexyl phase interacts distinctively with the chlorinated aromatic ring. Methanol is preferred over Acetonitrile here as a protic solvent that enhances the selectivity of the phenyl stationary phase for positional isomers.

Performance Data Summary
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Resolution (Target vs. Impurity B) 1.2 (Co-elution risk)3.4 (Baseline resolved) ✅ Optimized
Tailing Factor (Target) 1.6 (Moderate tailing)1.1 (Symmetrical) ✅ Optimized
Retention Time (Target) 8.4 min12.1 minNeutral
LOD (Limit of Detection) 0.05%0.02%✅ Optimized
Mobile Phase pH ~2.7 (Uncontrolled)2.5 (Buffered)✅ Optimized

Technical Insight: The improved tailing in Method B is due to the phosphate buffer (pH 2.5) fully suppressing the ionization of the carboxylic acid moiety (pKa ~3.0). In Method A, formic acid provides a pH (~2.7) too close to the pKa, causing "pKa wobble" where the analyte rapidly switches between ionized and neutral states, broadening the peak.

Detailed Experimental Protocol (Method B)

This protocol is validated for specificity and robustness. It is the recommended standard for releasing batches of 3-Chloro-2-hydroxy-4-methylbenzoic acid.

Equipment & Reagents[4]
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (capable of gradient elution).

  • Detector: UV/Vis or PDA (Photodiode Array).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).

  • Reagents: HPLC Grade Methanol, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A):

    • Dissolve 1.36 g of

      
       in 1000 mL of Milli-Q water (10 mM).
      
    • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid.

    • Critical: Filter through a 0.22 µm membrane.

  • Diluent: Mobile Phase A : Methanol (50:50 v/v).

  • Sample Preparation:

    • Prepare a stock solution of 0.5 mg/mL in Diluent.

    • Sonicate for 5 minutes to ensure complete dissolution.

Instrument Parameters[4][5]
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV at 235 nm (Max absorption) & 280 nm (Selectivity check)
Run Time 25 minutes
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Methanol)
0.07030
15.02080
20.02080
20.17030
25.07030

Method Development Decision Logic

The following workflow demonstrates the logical progression used to arrive at the optimized method, ensuring the protocol is self-validating.

MethodLogic Step1 Initial Screen: C18, Formic Acid/ACN Decision1 Is Resolution > 1.5? Step1->Decision1 FailPath No (Isomer Co-elution) Decision1->FailPath No Final Final Method: Phenyl-Hexyl + MeOH + Buffer Decision1->Final Yes Step2 Change Selectivity: Switch to Phenyl-Hexyl FailPath->Step2 Leverage Pi-Pi Interactions Step3 Optimize Peak Shape: Switch to Phosphate Buffer pH 2.5 Step2->Step3 Suppress Ionization Step3->Final

Figure 2: Method development logic. The switch to Phenyl-Hexyl addresses the isomeric separation, while the buffer optimization addresses peak tailing.

Troubleshooting & Critical Factors

  • pH Sensitivity: The separation is highly sensitive to pH. If the pH rises above 3.0, the carboxylic acid will begin to ionize, causing peak broadening and retention time shifts. Always check pH after adding organic modifier if premixing.

  • Methanol vs. Acetonitrile: Do not substitute Acetonitrile in the optimized method. Methanol facilitates stronger

    
     interactions with the Phenyl-Hexyl phase. Acetonitrile can suppress these interactions, potentially causing the critical isomer pair to merge.
    
  • Column Equilibration: Phenyl phases can require longer equilibration times than C18. Allow at least 10 column volumes between runs or after startup.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control and column selectivity).
  • BenchChem. (2025).[2][3] A Comparative Guide to HPLC Columns for the Separation of 4-Hydroxybenzoic Acid. Retrieved from (Source for column behavior of hydroxybenzoic acids).

  • Zhang, X., et al. (1992).[4] "The anaerobic degradation of 3-chloro-4-hydroxybenzoate in freshwater sediment." Applied and Environmental Microbiology, 58(11), 3580-3585.[4] Retrieved from (Source for properties of chlorinated hydroxybenzoates).

  • SIELC Technologies. (2012). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode. Retrieved from (Reference for separation of polar acidic isomers).

  • PubChem. (2025).[4][5] 3-Chloro-2-hydroxybenzoic acid Compound Summary. Retrieved from (Source for chemical properties and safety data).

Sources

Advanced Characterization Guide: Mass Spectrometry of Chlorinated Methylsalicylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Chlorinated methylsalicylic acids (Cl-MSAs) are critical analytes, often appearing as stable metabolites of biocides (e.g., chlorocresol) or as impurities in pharmaceutical synthesis. Their structural similarity to non-chlorinated methylsalicylic acids (MSAs) and chlorinated salicylic acids (Cl-SAs) creates a high risk of misidentification.

This guide objectively compares the mass spectrometry (MS) performance of Cl-MSAs against these alternatives. It establishes a self-validating identification protocol based on two distinct ionization behaviors: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS.

Comparative Analytical Strategy

The choice between GC-MS and LC-MS dictates the fragmentation physics. The table below summarizes the fundamental differences in detecting Cl-MSAs versus their non-chlorinated analogs.

Table 1: Comparative Performance Matrix
FeatureChlorinated Methylsalicylic Acids (Cl-MSAs) Methylsalicylic Acids (MSAs) Chlorinated Salicylic Acids (Cl-SAs)
Molecular Weight ~186.5 Da (Free Acid)~152.1 Da (Free Acid)~172.5 Da (Free Acid)
Isotope Pattern Distinct M / M+2 (3:1 ratio) No M+2 signatureDistinct M / M+2 (3:1 ratio)
GC-MS (TMS) Base Peak:

or

Base Peak:

Base Peak:

ESI-MS (-) Primary Loss:

(m/z 141)
Primary Loss:

(m/z 107)
Primary Loss:

(m/z 127)
Ortho Effect Strong (Dehydration)Strong (Dehydration)Strong (Dehydration)
Specificity High (Isotope + Methyl shift)ModerateModerate

Deep Dive: Fragmentation Mechanisms

To ensure scientific integrity, we must understand why these fragments form. The presence of the chlorine atom and the methyl group on the salicylate core introduces specific electronic effects.

The Chlorine Isotope Signature (The Validator)

Unlike MSAs, Cl-MSAs possess a built-in validation tag. Chlorine exists naturally as


 (75.8%) and 

(24.2%).
  • Observation: Any molecular ion or fragment retaining the chlorine atom will appear as a doublet separated by 2 Da with an intensity ratio of approximately 3:1.

  • Application: If a peak at m/z

    
     does not have a corresponding peak at m/z 
    
    
    
    with ~33% intensity, the fragment has lost chlorine or the compound is misidentified.
The "Ortho Effect" in GC-MS (EI)

When analyzed via GC-MS, Cl-MSAs are typically derivatized to their Bis-TMS (trimethylsilyl) forms to improve volatility. The ortho position of the trimethylsiloxy and trimethylsilyl-ester groups triggers a specific rearrangement.

  • Mechanism: The carbonyl oxygen abstracts a silicon-methyl group or a hydrogen, facilitating the elimination of neutral molecules.

  • Key Fragment (m/z 147): The formation of the pentamethyldisiloxanyl cation (

    
    ) is characteristic of vicinal (ortho) hydroxy-acids.
    
Decarboxylation in LC-MS (ESI Negative)

In Negative Electrospray Ionization, Cl-MSAs form the deprotonated molecular ion


.
  • Mechanism: The stability of the resulting phenolate anion drives the rapid loss of

    
     (44 Da).
    
  • Diagnostic Value: The transition from

    
     to 
    
    
    
    is the primary MRM (Multiple Reaction Monitoring) transition for quantification.

Visualization of Fragmentation Pathways[9][10][11]

The following diagram illustrates the divergent fragmentation pathways for the Bis-TMS derivative of a generic Cl-MSA under Electron Ionization (70 eV).

G M_Ion Molecular Ion (Bis-TMS) [M]+• m/z ~330/332 M_15 Methyl Loss [M - CH3]+ m/z 315/317 M_Ion->M_15 - •CH3 (15 Da) Ortho_Rearrange Ortho-Rearrangement Intermediate M_Ion->Ortho_Rearrange Vicinal Interaction Ion_73 TMS Cation [SiMe3]+ m/z 73 M_Ion->Ion_73 Direct Cleavage M_CO2 CO2 Elimination [M - CO2 - CH3]+ m/z 271/273 M_15->M_CO2 - CO2 (44 Da) Ion_147 Pentamethyldisiloxanyl [Me3Si-O-SiMe2]+ m/z 147 Ortho_Rearrange->Ion_147 Formation of Si-O-Si Bond

Figure 1: EI Fragmentation pathway of Bis-TMS Chlorinated Methylsalicylic Acid. Note the diagnostic m/z 147 arising from the ortho-effect.

Experimental Protocols

To replicate these patterns, strict adherence to sample preparation is required.

Protocol A: GC-MS Derivatization (Silylation)

Use for: Unknown identification, high-resolution structural elucidation.

  • Extraction: Acidify sample (pH < 2) and extract with Ethyl Acetate. Evaporate to dryness under

    
    .
    
  • Reagent Addition: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Heat at 70°C for 30 minutes .

    • Why? Steric hindrance from the ortho-chlorine or methyl group may slow down the silylation of the phenolic hydroxyl. Heat ensures complete Bis-TMS formation.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Temp Program: Hold 70°C (2 min) -> 15°C/min -> 300°C.

Protocol B: LC-ESI-MS/MS (Direct Analysis)

Use for: High-throughput quantification in biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH stability).

    • B: Acetonitrile.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode .

  • MRM Transitions (Example for Cl-MSA):

    • Quantifier: 185.0

      
       141.0 (Loss of 
      
      
      
      ).
    • Qualifier: 185.0

      
       105.0 (Loss of 
      
      
      
      +
      
      
      ).

Data Presentation: Diagnostic Ion Summary

Use this table to confirm the identity of your analyte. Comparisons are made based on the Bis-TMS derivatives (GC-MS) and deprotonated ions (LC-MS).

Analyte ClassGC-MS Base Peak (m/z)GC-MS Diagnostic Ions (m/z)LC-MS Precursor (m/z)LC-MS Product Ions (m/z)
Cl-MSA 315 (

)
317 (Isotope), 147 (Ortho), 73 185 (

)
141 (

), 105
MSA (Control) 281 (

)
267, 147, 73151107 (

)
Cl-SA 301 (

)
303 (Isotope), 147, 73171 (

)
127 (

)

Note on Data Interpretation:

  • Interference Alert: In GC-MS, if you observe m/z 73 and 147 without the high-mass molecular cluster, you likely have column bleed or incomplete derivatization.

  • Isomer Differentiation: 3-chloro- vs 4-chloro- isomers are difficult to distinguish by MS alone. Chromatographic retention time comparison with authentic standards is required. Typically, ortho-substituted isomers (steric bulk) elute earlier on non-polar GC columns.

References

  • NIST Mass Spectrometry Data Center. "Salicylic acid, 2TMS derivative - Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). "Derivatization in mass spectrometry—1. Silylation." European Journal of Mass Spectrometry, 9(1), 1-21.
  • Quintana, J. B., et al. (2010). "Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology." Water Research. Available at: [Link]

  • Chemguide. "Fragmentation Patterns in Mass Spectra." (General principles of isotope patterns and cleavage). Available at: [Link]

Sources

Comparing reactivity of 3-Chloro-2-hydroxy-4-methylbenzoic acid vs 5-Chloro isomer

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 3-Chloro vs. 5-Chloro-2-hydroxy-4-methylbenzoic Acid

Executive Summary & Structural Rationale

In advanced organic synthesis and drug development, the precise spatial arrangement of halogens on an aromatic scaffold dictates not just the physical properties of the molecule, but its entire synthetic trajectory. This guide provides an objective, data-driven comparison of two critical building blocks: 3-Chloro-2-hydroxy-4-methylbenzoic acid and its positional isomer, 5-Chloro-2-hydroxy-4-methylbenzoic acid . By analyzing their electronic distributions and steric environments, we establish a predictive framework for their behavior in Electrophilic Aromatic Substitution (EAS) and transition-metal-catalyzed cross-coupling.

Electronic and Steric Mapping: The Causality of Reactivity

Although both isomers share the identical functional groups (-COOH, -OH, -CH3, -Cl), the migration of the chlorine atom from the C3 to the C5 position fundamentally rewires the molecule's reactivity profile.

  • Acidity and Hydrogen Bonding: The pKa of the carboxylic acid is heavily modulated by the intramolecular hydrogen bond formed with the C2-hydroxyl group. In the 3-chloro isomer, the highly electronegative chlorine is ortho to the hydroxyl. Its strong inductive electron-withdrawing effect (-I) pulls electron density away from the oxygen, weakening the O-H bond and altering the hydrogen-bond network. Using their well-documented des-methyl analogs (chlorosalicylic acids) as highly accurate electronic proxies, the 3-chloro architecture is demonstrably more acidic (pKa ~2.43)[1] than the 5-chloro architecture (pKa ~2.63)[2]. These baseline electronic behaviors have been corroborated by kinetic speciation studies of salicylic acid derivatives[3].

  • Steric Topography: The 3-chloro isomer features a chlorine atom wedged directly between the hydroxyl and the methyl group (di-ortho substitution). This creates extreme localized steric bulk. Conversely, the 5-chloro isomer places the chlorine between the methyl group and an open C6 proton, significantly reducing the steric penalty for incoming reagents targeting the C-Cl bond.

Quantitative Reactivity Comparison

Property / Reactivity Metric3-Chloro-2-hydroxy-4-methylbenzoic acid5-Chloro-2-hydroxy-4-methylbenzoic acidCausality / Mechanism
Predicted pKa (COOH) ~2.43~2.63Stronger -I effect of Cl on the adjacent C2-OH in the 3-chloro isomer.
Primary EAS Site C5 PositionC3 PositionDirected by the strongly activating -OH group (ortho/para director).
EAS Kinetics (Bromination) FastSlowC5 is sterically open; C3 is severely hindered by adjacent -OH and -CH3.
Pd-Catalyzed Cross-Coupling Very Poor / FailsHigh YieldOxidative addition at C3-Cl is blocked by di-ortho steric shielding.

Experimental Workflow 1: Electrophilic Aromatic Substitution (Bromination)

The regioselectivity of EAS in these systems is governed by the strongly activating -OH group. In the 3-chloro isomer, the para position (C5) is open and synergistically activated by the adjacent -CH3 group. In the 5-chloro isomer, the para position is blocked by the chlorine atom, forcing substitution to the sterically congested ortho position (C3).

EAS_Reactivity cluster_3Cl 3-Chloro Isomer Reactivity cluster_5Cl 5-Chloro Isomer Reactivity Node1 3-Chloro-2-hydroxy -4-methylbenzoic acid Node2 EAS at C5 Position (Para to OH, Ortho to CH3) Node1->Node2 Br2, AcOH (Fast, Unhindered) Node3 5-Chloro-2-hydroxy -4-methylbenzoic acid Node4 EAS at C3 Position (Sterically Hindered) Node3->Node4 Br2, AcOH (Slow, Hindered)

Fig 1. Regioselectivity and kinetic favorability in EAS bromination of the 3-chloro vs 5-chloro isomers.

Protocol: Comparative Bromination

  • Preparation: Dissolve 1.0 mmol of the selected isomer in 5.0 mL of glacial acetic acid under a nitrogen atmosphere at room temperature.

  • Reagent Addition: Dropwise, add 1.05 mmol of molecular bromine (Br₂) dissolved in 2.0 mL of glacial acetic acid over a 10-minute period.

  • Reaction Monitoring (Self-Validating System): Track the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase.

    • Validation Check: For the 3-chloro isomer, the starting material spot should rapidly disappear within 30 minutes, replaced by a single, distinct product spot (the 5-bromo derivative). For the 5-chloro isomer, the reaction will stall. Forcing the reaction with heat will result in multiple product spots, physically validating the steric resistance and instability at the C3 position.

  • Quenching: Quench with 10 mL of 10% aqueous sodium thiosulfate to neutralize unreacted bromine, followed by standard extraction with ethyl acetate.

Experimental Workflow 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Aryl chlorides are traditionally challenging substrates for cross-coupling. The success of the initial oxidative addition step is highly dependent on the steric environment surrounding the C-Cl bond.

Cross_Coupling Start Pd-Catalyzed Suzuki Coupling (Oxidative Addition at C-Cl) Isomer3 3-Chloro Isomer Start->Isomer3 Isomer5 5-Chloro Isomer Start->Isomer5 Hindrance3 High Steric Hindrance (Di-ortho substituted) Isomer3->Hindrance3 Hindrance5 Low Steric Hindrance (Mono-ortho substituted) Isomer5->Hindrance5 Result3 Poor Yield / Fails Requires Bulky Ligands Hindrance3->Result3 Result5 High Yield Standard Ligands Active Hindrance5->Result5

Fig 2. Impact of local steric environments on Pd-catalyzed oxidative addition across C-Cl bonds.

Protocol: Suzuki-Miyaura Coupling

  • Preparation: In an oven-dried Schlenk flask, combine 1.0 mmol of the aryl chloride, 1.5 mmol of phenylboronic acid, and 3.0 mmol of potassium carbonate (K₂CO₃).

  • Catalyst Loading: Add 5 mol% Pd(OAc)₂ and 10 mol% XPhos (a bulky, electron-rich biaryl phosphine ligand required to activate aryl chlorides).

  • Solvent & Degassing: Add 10 mL of a degassed Toluene/Water (4:1) mixture. Purge the system with nitrogen for 15 minutes.

  • Heating: Heat the mixture to 100 °C for 12 hours.

  • Analytical Validation (Self-Validating System): Perform LC-MS analysis on the crude reaction mixture.

    • Validation Check: The 5-chloro isomer will show near-complete conversion to the biphenyl product (a mass shift indicating the loss of Cl and the addition of the Phenyl group). Conversely, the mass spectrum of the 3-chloro isomer reaction will predominantly display the characteristic ³⁵Cl/³⁷Cl isotopic cluster of the unreacted starting material. This physically demonstrates the failure of the palladium center to insert into the sterically shielded C3-Cl bond.

References

  • Title: 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 Source: PubChem, National Center for Biotechnology Information URL:

  • Title: 3-Chlorosalicylic acid 1829-32-9 wiki Source: Guidechem Chemical Dictionary URL:

  • Title: Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid Source: Environmental Science: Water Research & Technology (Royal Society of Chemistry) URL:

Sources

Comparative Guide: Infrared (IR) Spectral Analysis of 3-Chloro-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the synthesis of agrochemical actives (e.g., substituted benzoylcyclohexanediones) and kinase inhibitors, 3-Chloro-2-hydroxy-4-methylbenzoic acid serves as a critical scaffold. Its structural integrity is defined by a dense functionalization pattern: a tetrasubstituted benzene ring featuring an ortho-hydroxy carboxylic acid motif and a sterically crowding chlorine atom.[1]

Distinguishing this molecule from its precursors (e.g., 2-hydroxy-4-methylbenzoic acid) or its regioisomers (e.g., 3-chloro-4-hydroxy-) is a frequent bottleneck in process development. Standard HPLC can separate these, but IR spectroscopy offers a rapid, in-line verification method by leveraging the unique Intramolecular Hydrogen Bonding (IMHB) signature inherent to the ortho-salicylate core.

This guide provides a comparative spectral analysis to validate the synthesis of 3-Chloro-2-hydroxy-4-methylbenzoic acid, focusing on the diagnostic shifts caused by the "Ortho Effect."

Structural Dynamics & Spectral Prediction[1]

To interpret the spectrum accurately, one must understand the electronic environment.[1] The target molecule is not merely a sum of its parts; the interaction between the C1-Carboxyl and C2-Hydroxyl groups creates a stable six-membered chelate ring.

The "Ortho Effect" Mechanism

In non-ortho substituted benzoic acids, the carboxylic acid forms intermolecular dimers.[1] However, in 3-Chloro-2-hydroxy-4-methylbenzoic acid , the phenolic hydrogen donates directly to the carbonyl oxygen of the acid.

  • Consequence 1 (C=O[1][2] Stretch): The double-bond character of the carbonyl is reduced, shifting the absorption to a lower wavenumber (Red Shift) compared to non-chelated isomers.

  • Consequence 2 (O-H Stretch): The phenolic O-H bond weakens, causing extreme broadening and a shift into the 3200–2500 cm⁻¹ region, often overlapping with the carboxylic O-H.[1]

Visualization of Spectral Determinants[2][3][4]

MolecularFeatures Target 3-Chloro-2-hydroxy- 4-methylbenzoic acid COOH C1: Carboxylic Acid (Acceptor) Target->COOH OH C2: Phenolic OH (Donor) Target->OH Cl C3: Chlorine (Steric Bulk) Target->Cl Hbond Intramolecular H-Bond (IMHB) OH->Hbond Donates H Cl->OH Inductive Acidity Boost Hbond->COOH Chelates C=O

Figure 1: Structural interactions defining the IR spectrum. The IMHB (black diamond) is the primary diagnostic feature distinguishing this molecule from meta/para isomers.

Comparative Spectral Data

The following table contrasts the target molecule against its direct precursor (lacking chlorine) and a non-hydroxy analog. This triangulation allows for positive identification of both the chlorination (Step A) and the salicylate core (Step B).[1]

Table 1: Diagnostic Peak Assignments (cm⁻¹)
Functional GroupVibration ModeTarget: 3-Cl-2-OH-4-Me-Benzoic AcidPrecursor: 2-OH-4-Me-Benzoic AcidControl: 3-Cl-4-Me-Benzoic AcidDiagnostic Note
O-H (Acid) Stretch2500–3300 (Very Broad)2500–3300 (Broad)2500–3000 (Broad)"Fermi Resonance" often visible as jagged peaks.
O-H (Phenol) StretchBuried/Merged BuriedAbsent In the target, IMHB merges this with the acid OH.
C=O[1] (Acid) Stretch1655 – 1675 1660 – 16801685 – 1705 Critical Check: The Target is ~20-30 cm⁻¹ lower than the Control due to IMHB.
C=C (Aromatic) Ring Stretch1605, 15601615, 15701590, 1480Conjugation lowers these frequencies.[1]
C-Cl Stretch740 – 780 Absent 750 – 790Look for a sharp, medium-intensity band in the fingerprint region.[1]
Ar-H (OOP) Bending810 – 830 800 – 860800 – 850Diagnostic for 2 adjacent aromatic protons (H5 and H6).[1]

Analyst Insight: If your C=O peak appears above 1690 cm⁻¹, you likely have the para-hydroxy isomer or the phenol is protected/blocked, preventing the H-bond formation.

Experimental Validation Protocol

To ensure reproducibility, the sample preparation method is critical.[1] The "Ortho Effect" is most visible in the solid state (KBr or Diamond ATR) where the lattice stabilizes the intramolecular bond.

Method A: Diamond ATR (Recommended for Process Control)
  • Speed: < 2 minutes.

  • Resolution: Lower than KBr, but sufficient for C=O confirmation.

  • Blanking: Clean the diamond crystal with isopropanol.[1] Collect a background air spectrum (32 scans).

  • Deposition: Place ~5 mg of dry solid 3-Chloro-2-hydroxy-4-methylbenzoic acid onto the crystal.

  • Compression: Apply high pressure using the anvil clamp.[1] This is vital to ensure good contact for the rigid crystalline lattice.[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, 32 scans).

  • Validation:

    • Check for the C=O doublet .[1] Sometimes the internal H-bond creates a split peak around 1660 cm⁻¹.[1]

    • Verify the C-Cl band at ~760 cm⁻¹.[1]

Method B: KBr Pellet (Recommended for Structural Characterization)
  • Speed: 15 minutes.

  • Advantage: Removes surface contact issues; provides sharper resolution in the fingerprint region (600-1500 cm⁻¹).[1]

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried).

  • Grind: Pulverize in an agate mortar until a fine, flour-like consistency is achieved (prevents Christiansen effect/scattering).

  • Press: Compress at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan 4000–400 cm⁻¹.

Decision Logic for Synthesis Verification

Use the following logic flow to interpret your IR data during synthesis monitoring.

ValidationWorkflow Start Acquire Spectrum (Solid State) CheckCO Check C=O Region (1650-1710 cm⁻¹) Start->CheckCO IsLow Is Peak < 1680 cm⁻¹? CheckCO->IsLow CheckCl Check Fingerprint (700-800 cm⁻¹) IsLow->CheckCl Yes (IMHB Present) ResultFail1 FAIL: Likely 3-Cl-4-OH Isomer (No IMHB) IsLow->ResultFail1 No (>1680) IsCl New Band at ~760 cm⁻¹? CheckCl->IsCl ResultSuccess CONFIRMED: 3-Cl-2-OH-4-Me-Benzoic Acid IsCl->ResultSuccess Yes ResultFail2 FAIL: Starting Material (No Chlorination) IsCl->ResultFail2 No

Figure 2: Logic gate for confirming product identity. The C=O shift validates the regiochemistry (ortho-OH), while the fingerprint region validates the chlorination.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard text for IMHB shifts in salicylates).

  • National Institute of Standards and Technology (NIST). (2023).[1] Infrared Spectrum of 3-Chloro-2-methylbenzoic acid. NIST Chemistry WebBook, SRD 69.[1][4] [Link] (Source for C-Cl and methyl-benzoic core data).[1]

  • Royal Society of Chemistry. (2006).[1] Acidity of ortho-substituted benzoic acids: an infrared and theoretical study. Organic & Biomolecular Chemistry. [Link] (Validation of OH/COOH interaction shifts).

Sources

Safety Operating Guide

Navigating the Disposal of 3-Chloro-2-hydroxy-4-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery to the safe and compliant disposal of these materials. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Chloro-2-hydroxy-4-methylbenzoic acid, a halogenated aromatic carboxylic acid. By understanding the chemical's inherent properties and the regulatory landscape, laboratories can ensure the safety of their personnel and minimize their environmental impact.

Immediate Safety and Handling Considerations

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure. The following should be considered the minimum requirement when handling 3-Chloro-2-hydroxy-4-methylbenzoic acid in solid or solution form:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.
Body Protection A standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filterRecommended when handling the solid compound outside of a fume hood or if dust generation is likely.
Engineering Controls

All handling and preparation for disposal of 3-Chloro-2-hydroxy-4-methylbenzoic acid should be conducted within a certified chemical fume hood to minimize the risk of inhalation. An eyewash station and a safety shower must be readily accessible in the immediate work area.

Step-by-Step Disposal Protocol

The disposal of 3-Chloro-2-hydroxy-4-methylbenzoic acid, as a halogenated organic compound, is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[4][5][6] Improper disposal can lead to significant environmental contamination and regulatory penalties.

Waste Characterization

The first critical step is to characterize the waste stream containing 3-Chloro-2-hydroxy-4-methylbenzoic acid. This involves determining if the waste is a pure substance, a mixture with other chemicals, or present in a dilute aqueous solution. This characterization will dictate the appropriate disposal pathway.

Segregation of Halogenated Waste

It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[7] This is because the disposal methods for these two categories of chemical waste are often different and mixing them can increase disposal costs and complexity.[7]

Containerization and Labeling

All waste containing 3-Chloro-2-hydroxy-4-methylbenzoic acid must be collected in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3-Chloro-2-hydroxy-4-methylbenzoic acid"), and the specific hazards (e.g., "Irritant," "Halogenated Organic").

On-Site Neutralization and Degradation (for dilute aqueous solutions)

For small quantities of dilute aqueous solutions, on-site chemical degradation may be a viable option to render the waste non-hazardous before drain disposal. However, this should only be performed by trained personnel and in accordance with local regulations.

One effective method for the degradation of halogenated aromatic compounds is the use of Fenton's reagent .[8] This process involves the generation of highly reactive hydroxyl radicals that can break down the organic molecule.

Protocol for Degradation using Fenton's Reagent:

  • Preparation: In a chemical fume hood, prepare a solution of the waste in water. Adjust the pH of the solution to between 3 and 4 with a suitable acid.

  • Addition of Iron Catalyst: Add a catalytic amount of ferrous sulfate (FeSO₄) to the solution and stir.

  • Addition of Hydrogen Peroxide: Slowly and carefully add 30% hydrogen peroxide (H₂O₂) to the solution. The reaction is exothermic, so addition should be gradual to control the temperature.

  • Reaction Time: Allow the reaction to proceed for several hours, or until testing indicates the absence of the chlorinated organic compound.

  • Neutralization: After the reaction is complete, neutralize the solution with a base, such as sodium bicarbonate, to a pH between 6 and 8.

  • Disposal: Once neutralized and confirmed to be free of the hazardous compound, the solution may be eligible for drain disposal, pending local regulations.

It is imperative to verify with your institution's Environmental Health and Safety (EHS) department before proceeding with any on-site treatment.

Off-Site Disposal via a Licensed Hazardous Waste Contractor

For pure solid waste, concentrated solutions, or when on-site treatment is not feasible, the waste must be disposed of through a licensed hazardous waste disposal company. This is the most common and recommended method for ensuring regulatory compliance.

The primary disposal method for halogenated organic compounds is incineration at a permitted hazardous waste incineration facility.[9] These facilities operate at high temperatures to ensure the complete destruction of the organic molecule and have sophisticated scrubbing systems to capture acidic gases, such as hydrogen chloride, that are produced during combustion.[9]

Disposal Decision-Making Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-2-hydroxy-4-methylbenzoic acid.

DisposalWorkflow cluster_treatment On-Site Treatment (Dilute Aqueous Only) start Waste Generation (3-Chloro-2-hydroxy-4-methylbenzoic acid) characterize Characterize Waste (Pure, Concentrated, Dilute Aqueous) start->characterize segregate Segregate as Halogenated Waste characterize->segregate containerize Containerize and Label 'Hazardous Waste' segregate->containerize onsite_decision On-site Treatment Feasible and Permitted? containerize->onsite_decision offsite_disposal Arrange for Off-Site Disposal (Licensed Contractor) containerize->offsite_disposal Pure Solid or Concentrated Solution fenton Chemical Degradation (e.g., Fenton's Reagent) onsite_decision->fenton Yes onsite_decision->offsite_disposal No neutralize Neutralize and Verify Degradation fenton->neutralize drain_disposal Drain Disposal (with EHS approval) neutralize->drain_disposal incineration High-Temperature Incineration offsite_disposal->incineration

Caption: Decision workflow for the disposal of 3-Chloro-2-hydroxy-4-methylbenzoic acid.

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of 3-Chloro-2-hydroxy-4-methylbenzoic acid, upholding their commitment to both scientific advancement and environmental stewardship.

References

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

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  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Kim, Y. H. (2012, February 24).
  • Zhang, Y., et al. (2020, May 10). Degradation of 2,4-Dichlorobenzoic Acid by Coupled Electrocatalytic Reduction and Anodic Oxidation. International Journal of Electrochemical Science.
  • AERU. (2025, August 4). 2-chlorobenzoic acid (Ref: AE-C500233). University of Hertfordshire. Retrieved from [Link]

  • AERU. (2025, August 5). 4-chlorobenzoic acid. University of Hertfordshire. Retrieved from [Link]

  • Vrchotová, B., et al. (n.d.). Bioremediation of Chlorobenzoic Acids.
  • Brazil, K. M., et al. (n.d.). Degradation of chlorinated benzoic acid mixtures by plant–bacteria associations. Environmental Toxicology and Chemistry.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 3-Chloro-2-methylbenzoic acid 98%.
  • AL-Quraishi, F. (2022, December 15). Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. Journal of Basic and Applied Research in Biomedicine.
  • Fisher Scientific. (n.d.).
  • TCI Chemicals. (2025, May 27). SAFETY DATA SHEET: 3-Chloro-2-methoxybenzoic Acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Chloro-3-methylbenzoic acid.
  • Marks, T. S., et al. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. Applied and Environmental Microbiology.
  • U.S. Environmental Protection Agency. (2025, May 28). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • U.S. Environmental Protection Agency. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
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  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
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